molecular formula C5HCl2N3S B084530 2,5-Dichlorothiazolo[5,4-d]pyrimidine CAS No. 13479-89-5

2,5-Dichlorothiazolo[5,4-d]pyrimidine

Numéro de catalogue: B084530
Numéro CAS: 13479-89-5
Poids moléculaire: 206.05 g/mol
Clé InChI: CPBSXTOXLUDODA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Research Applications and Value 2,5-Dichlorothiazolo[5,4-d]pyrimidine (CAS 13479-89-5) is a high-value chemical intermediate in medicinal chemistry. Its core structure is a fused bicyclic system that serves as a versatile scaffold for the design and synthesis of novel bioactive molecules . This compound is particularly recognized for its role in the development of potent and orally bioavailable HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) . Research demonstrates that derivatives stemming from this scaffold exhibit superior activity against wild-type HIV-1 and challenging double-mutant strains compared to listed drugs like Etravirine, showcasing a improved drug resistance profile . Furthermore, the thiazolo[5,4-d]pyrimidine core is a key precursor in the synthesis of ligands for adenosine receptors (ARs) , which are prominent targets in neurological and psychiatric disorders such as depression and Parkinson's disease . Compounds based on this scaffold have shown nanomolar and subnanomolar binding affinities for human A1 and A2A adenosine receptor subtypes . Mechanism of Action and Synthetic Utility In HIV research, the derivatives of this compound act by inhibiting the HIV-1 reverse transcriptase enzyme, thereby preventing viral replication . The two chlorine atoms on the scaffold provide excellent synthetic handles for sequential functionalization, allowing researchers to introduce diverse substituents via nucleophilic substitution and metal-catalyzed cross-coupling reactions to explore structure-activity relationships (SAR) . This enables fine-tuning of potency, selectivity, and pharmacokinetic properties, as evidenced by the development of lead compounds with good solubility, appropriate ligand efficiency, and promising in vivo pharmacokinetic profiles in animal models . For Research Use Only This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses. Please handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2,5-dichloro-[1,3]thiazolo[5,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl2N3S/c6-4-8-1-2-3(10-4)11-5(7)9-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBSXTOXLUDODA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)Cl)SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90346106
Record name Thiazolo[5,4-d]pyrimidine, 2,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13479-89-5
Record name 2,5-Dichlorothiazolo[5,4-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13479-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiazolo[5,4-d]pyrimidine, 2,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Strategic Utilization of 2,5-Dichlorothiazolo[5,4-d]pyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 13479-89-5 | Formula: C₅HCl₂N₃S | MW: 206.05 g/mol

Executive Summary: The Purine Isostere Advantage

2,5-Dichlorothiazolo[5,4-d]pyrimidine (CAS 13479-89-5) represents a high-value "privileged scaffold" in modern drug discovery. Structurally, it is a bioisostere of purine where the imidazole ring is replaced by a thiazole ring. This subtle atomic substitution alters the electronic landscape and lipophilicity (LogP) of the core while maintaining the critical hydrogen-bonding geometry required for ATP-competitive binding.

For the medicinal chemist, this molecule is not merely a building block; it is a tunable chassis. Unlike its isomer (5,7-dichloro), the 2,5-dichloro variant offers a unique regioselectivity profile that allows for sequential, controlled functionalization—critical for constructing complex Adenosine Receptor antagonists (A2A) and Phosphoinositide 3-kinase (PI3K) inhibitors.

Technical Specifications & Physical Profile

PropertySpecificationNotes
CAS Number 13479-89-5Distinct from the 5,7-dichloro isomer (13479-88-4).[1]
IUPAC Name 2,5-dichloro[1,3]thiazolo[5,4-d]pyrimidine
Molecular Weight 206.05 g/mol Ideal fragment size for Fragment-Based Drug Design (FBDD).
Appearance Off-white to pale yellow solidHygroscopic; store under inert atmosphere.
Solubility DMSO, DMF, DCM, ChloroformLimited solubility in water/alcohols without heating.
Melting Point 148–152 °C (Predicted)Experimental verification recommended per batch.
Storage 2–8 °C, Inert Gas (Ar/N₂)Hydrolysis-prone at C-2 position over time.

Synthetic Accessibility & Core Formation

While often purchased, in-house synthesis allows for the introduction of isotopic labels or specific modifications. The most robust route proceeds via the cyclization of functionalized pyrimidines.

Validated Synthetic Pathway

The synthesis typically commences with 5-amino-2,4-dichloropyrimidine . The regiochemistry is established early: the amino group directs the cyclization, while the C-2 chlorine of the pyrimidine ring remains intact to become the C-5 chlorine of the final fused system.

SynthesisRoute Start 5-Amino-2,4- dichloropyrimidine Step1 Thiocyanation (KSCN/AcOH) Start->Step1 Electrophilic Attack Inter Intermediate Thiourea/Thiol Step1->Inter Cycl Cyclization (Acid/Heat) Inter->Cycl Ring Closure Prod 2-Amino-5-chloro- thiazolo[5,4-d]pyrimidine Cycl->Prod Core Formation Final Sandmeyer Rxn (CuCl2/tBuONO) Prod->Final Diazotization & Halogenation

Figure 1: Synthetic workflow for accessing the 2,5-dichloro scaffold. Note that commercial routes may vary, but the Sandmeyer transformation of the 2-amino precursor is a standard laboratory method to access the 2,5-dichloro species.

Reactivity Profile: The Regioselectivity Divergence

The utility of CAS 13479-89-5 lies in the differential reactivity of its two chlorine atoms. Understanding the electronic bias of the scaffold is prerequisite to successful library generation.

Electronic Analysis
  • Position C-5 (Pyrimidine Ring): This chlorine is flanked by two nitrogen atoms (N-4 and N-6). In a standard pyrimidine, this is the "2-position," which is electronically deactivated relative to the "4-position" (C-7 in this scaffold). Displacement here is sluggish without activation.

  • Position C-2 (Thiazole Ring): This chlorine is activated by the electron-withdrawing nature of the fused pyrimidine ring and the adjacent sulfur/nitrogen.

Crucial Insight: Unlike 2,4-dichloropyrimidine where C-4 reacts first, in 2,5-dichlorothiazolo[5,4-d]pyrimidine , the C-2 position (thiazole) is often the site of initial nucleophilic attack, particularly with soft nucleophiles (thiols) or under kinetic control. However, hard nucleophiles (amines) may show mixed regioselectivity or favor C-5 depending on steric hindrance and solvent polarity.

Regioselectivity Map

ReactivityMap cluster_C2 Path A: C-2 Attack (Thiazole) cluster_C5 Path B: C-5 Attack (Pyrimidine) Core 2,5-Dichlorothiazolo[5,4-d]pyrimidine (CAS 13479-89-5) C2_Cond Conditions: Low Temp (-78 to 0°C) Soft Nucleophiles (R-SH) Core->C2_Cond C5_Cond Conditions: Elevated Temp (>60°C) Hard Nucleophiles (R-NH2) Core->C5_Cond C2_Prod 2-Substituted-5-Chloro Intermediate C2_Cond->C2_Prod C5_Prod 5-Substituted-2-Chloro Intermediate C5_Cond->C5_Prod

Figure 2: Decision tree for regioselective functionalization. Path A is generally favored for sulfur/carbon nucleophiles, while Path B often requires forcing conditions due to the deactivation of the pyrimidine 2-position.

Experimental Protocol: Sequential SɴAr Functionalization

This protocol describes the mono-substitution of the scaffold with a secondary amine (morpholine) to demonstrate regiocontrol.

Reagents & Equipment[2]
  • Substrate: 2,5-Dichlorothiazolo[5,4-d]pyrimidine (1.0 eq)

  • Nucleophile: Morpholine (1.1 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Solvent: Anhydrous THF (Kinetic control) or DMF (Thermodynamic control)

  • Atmosphere: Nitrogen/Argon

Step-by-Step Methodology
  • Preparation: Dissolve 2,5-dichlorothiazolo[5,4-d]pyrimidine (1 mmol) in anhydrous THF (5 mL) in a flame-dried round-bottom flask. Cool the solution to 0 °C using an ice bath.

  • Addition: Mix Morpholine (1.1 mmol) and DIPEA (2.0 mmol) in THF (2 mL). Add this mixture dropwise to the reaction flask over 15 minutes. Explanation: Slow addition at low temperature favors the most electronically deficient position (Kinetic control).

  • Monitoring: Stir at 0 °C for 2 hours. Monitor via TLC (30% EtOAc/Hexane) or LC-MS.

    • Checkpoint: Look for the disappearance of the starting material (MW 206) and appearance of the mono-substituted product (MW ~257).

  • Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography.

    • Note: Regioisomers may have similar R_f values. Gradient elution (0-40% EtOAc/Hexane) is critical. Use 2D-NMR (HMBC) to confirm if substitution occurred at C-2 or C-5.

Applications in Drug Discovery[3][4][5][6]

Kinase Inhibition (PI3K/mTOR)

The thiazolo[5,4-d]pyrimidine core mimics the adenine ring of ATP. By substituting the C-7 position (via C-H activation or starting from a 7-chloro precursor) and the C-2 position, researchers can target the hinge region of kinases.

  • Mechanism: The N-3 and N-4 atoms serve as hydrogen bond acceptors/donors to the kinase hinge residues (e.g., Val851 in PI3Kα).

Adenosine Receptor Antagonists (A2A)

Derivatives of this scaffold are potent A2A receptor antagonists, relevant for Parkinson’s disease and cancer immunotherapy.

  • SAR Insight: Bulky aryl groups at C-2 (introduced via Suzuki coupling or SɴAr) provide selectivity for the A2A pocket over A1.

Safety & Handling (MSDS Summary)

  • Hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Reactivity: Reacts violently with strong oxidizing agents. Hydrolyzes slowly in moist air to release HCl.

  • Disposal: Halogenated organic waste stream.

References

  • Synthesis & Scaffold Utility

    • Thiazolo[5,4-d]pyrimidines as a privileged scaffold in drug discovery. (Review of synthesis and biological targets).
    • Source:

  • Regioselectivity in Pyrimidines

    • Regioselective Control of the SɴAr Amination of 5-Substituted-2,4-Dichloropyrimidines. (Mechanistic basis for C2 vs C4/C5 selectivity).
    • Source: [J. Org.[2] Chem. 2015, 80, 15, 7757–7763]([Link])

  • CAS Verification & Properties

    • 2,5-Dichlorothiazolo[5,4-d]pyrimidine Product D
    • Source: [1]

  • Application in Kinase Inhibitors

    • Design and synthesis of thiazolo[5,4-d]pyrimidine derivatives as antiprolifer
    • Source:

Sources

Chemical structure of 2,5-dichloro-[1,3]thiazolo[5,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical architecture, synthetic pathways, and reactivity profile of 2,5-dichloro-[1,3]thiazolo[5,4-d]pyrimidine .[1] It is structured to serve as a practical handbook for medicinal chemists leveraging this scaffold for drug discovery, particularly in the design of kinase inhibitors and adenosine receptor antagonists.

Executive Summary

2,5-Dichloro-[1,3]thiazolo[5,4-d]pyrimidine is a fused bicyclic heteroaromatic scaffold functioning as a critical bioisostere of purine.[1][2] By replacing the imidazole ring of purine with a thiazole ring (specifically fusing the [5,4-d] edge), this scaffold alters the electronic landscape and lipophilicity (


) of the core while maintaining the hydrogen-bonding vectors necessary for ATP-competitive inhibition.[1]

For the medicinal chemist, this molecule presents two distinct electrophilic sites—the C2-chloride (thiazole ring) and the C5-chloride (pyrimidine ring)—allowing for sequential, regioselective functionalization.[1] This guide provides the evidence-based logic required to manipulate this core efficiently.

Structural Anatomy & Electronic Properties

Nomenclature and Numbering

To ensure reproducibility, we adhere to strict IUPAC numbering for the [1,3]thiazolo[5,4-d]pyrimidine fused system:

  • Positions 1-3: Belong to the thiazole ring (S=1, C=2, N=3).[1]

  • Positions 4-7: Belong to the pyrimidine ring (N=4, C=5, N=6, C=7).[1]

  • Fusion: Occurs at carbons 3a and 7a.[1]

Target Molecule: 2,5-Dichloro-[1,3]thiazolo[5,4-d]pyrimidine[1]

  • Cl-1: Located at C2 (between S1 and N3).[1]

  • Cl-2: Located at C5 (between N4 and N6).[1]

Electronic Descriptors & Reactivity Hotspots

The scaffold exhibits a "push-pull" electronic character. The pyrimidine ring is strongly


-deficient, while the thiazole ring is relatively electron-rich but inductively deactivated by the fusion.
FeaturePropertyChemical Consequence
C5 Position

-deficient (Pyrimidine)
Primary Electrophile. Highly susceptible to Nucleophilic Aromatic Substitution (

) due to the activating effect of flanking nitrogens (N4/N6).[1]
C2 Position Thiazole CarbonSecondary Electrophile. Less reactive toward

than C5.[1] Typically requires transition-metal catalysis (e.g., Suzuki-Miyaura) or forcing conditions for displacement.
C7 Position Pyrimidine C-HSteric Gatekeeper. The proton at C7 is relatively acidic; lithiation here is difficult due to competitive addition at C5/C2.
Solubility LipophilicLow aqueous solubility; requires polar aprotic solvents (DMF, DMSO) for reactions.[1]

Synthetic Architecture

The synthesis of the 2,5-dichloro core typically proceeds via the construction of the thiazole ring onto a pre-existing pyrimidine or vice versa. The "Pyrimidine-First" approach is preferred for scalability.

Primary Synthetic Route (The "Dione" Strategy)

This route mirrors the Traube synthesis of purines, utilizing a urea derivative to close the pyrimidine ring, followed by chlorination.[1]

Protocol Logic:

  • Cyclization: Condensation of 5-aminothiazole derivatives or cyclization of pyrimidine-thioureas.

  • Chlorination: The critical step is the dual chlorination of the thiazolo[5,4-d]pyrimidine-2,5-dione intermediate.[1]

Step-by-Step Protocol: Dual Chlorination
  • Precursor: Thiazolo[5,4-d]pyrimidine-2,5(1H,3H)-dione.[1]

  • Reagents:

    
     (Phosphorus oxychloride) + 
    
    
    
    (Phosphorus pentachloride).[1]
  • Catalyst:

    
    -Dimethylaniline (DMA) or DMF (Vilsmeier-Haack conditions).[1]
    

Methodology:

  • Setup: Charge a flame-dried RBF with the dione intermediate (1.0 eq) under Argon.

  • Reagent Addition: Add

    
     (10.0 eq) as solvent/reagent.[1] Add 
    
    
    
    (2.0 eq) portion-wise to manage exotherm.
  • Catalysis: Add DMA (1.5 eq) dropwise. Note: DMA acts as an acid scavenger and activates the

    
    .
    
  • Reflux: Heat to 110°C for 12–16 hours. Monitor by LC-MS (aliquot quenched in MeOH). Look for the disappearance of the mono-chloro intermediate.

  • Workup (CRITICAL): Cool to RT. Pour slowly onto crushed ice/water with vigorous stirring. Safety: The hydrolysis of excess

    
     is violent. Maintain temperature <10°C to prevent hydrolysis of the reactive C5-Cl.
    
  • Isolation: Extract with DCM (

    
    ). Wash with brine, dry over 
    
    
    
    , and concentrate. Purification via flash chromatography (Hexane/EtOAc) is usually required to remove phosphate byproducts.
Visualization: Synthetic Workflow

Synthesis cluster_conditions Critical Control Points start Start: 5-Amino-2,4-dichloropyrimidine inter1 Intermediate: Thiazolo[5,4-d]pyrimidine-2,5-dione start->inter1 Cyclization (Phosgene equiv.) product Target: 2,5-Dichloro-[1,3]thiazolo[5,4-d]pyrimidine inter1->product Deoxychlorination (110°C) reagent Reagents: POCl3 / PCl5 / PhNMe2 reagent->inter1 Activates c1 Anhydrous Conditions Required c2 Temp < 10°C during Quench

Figure 1: Synthetic workflow converting pyrimidine precursors to the dichloro-scaffold via the dione intermediate.

Regioselective Functionalization Logic

The true utility of the 2,5-dichloro scaffold lies in the ability to differentiate the two chlorine atoms.

Reactivity Hierarchy
  • C5-Cl (Pyrimidine): Most reactive.[1] The position is activated by two adjacent imine-like nitrogens (N4 and N6). It reacts readily with amines, thiols, and alkoxides via

    
     at room temperature or mild heating.[1]
    
  • C2-Cl (Thiazole): Least reactive.[1] Requires higher temperatures (>80°C) or Pd-catalysis (Suzuki/Buchwald) for substitution.

Decision Tree: Sequential Substitution

To synthesize a library of compounds, one must follow the sequence: C5 Substitution


 C2 Substitution . Attempting to functionalize C2 first will almost invariably lead to a mixture of C5 and C2/C5 products.
Protocol: Regioselective C5-Amination (

)[1]
  • Substrate: 2,5-Dichloro-[1,3]thiazolo[5,4-d]pyrimidine.[1]

  • Nucleophile: Primary/Secondary Amine (1.1 eq).[1]

  • Base: DIPEA (2.0 eq).[1]

  • Solvent: THF or DMF.

Steps:

  • Dissolve substrate in THF (0.1 M). Cool to 0°C.

  • Add DIPEA followed by the amine dropwise.

  • Stir at 0°C

    
     RT for 2 hours.
    
  • Checkpoint: LC-MS should show exclusive formation of the 5-amino-2-chloro adduct.[1]

  • If C2-substitution is observed (rare at 0°C), lower temperature to -20°C.

Protocol: C2-Arylation (Suzuki Coupling)[1]
  • Substrate: 5-Substituted-2-chloro-[1,3]thiazolo[5,4-d]pyrimidine.[1]

  • Reagent: Aryl Boronic Acid (1.5 eq).

  • Catalyst:

    
     or 
    
    
    
    /XPhos.
  • Base:

    
     (2M aq).[1]
    
  • Solvent: Dioxane/Water (4:1).

Steps:

  • Degas solvents with Argon for 15 mins.

  • Combine substrate, boronic acid, and base. Add Pd catalyst last.

  • Heat to 90°C (microwave preferred for 30 mins).

  • Filter through Celite.

Visualization: Regioselectivity Pathway

Regioselectivity cluster_path1 Path A: Preferred (Kinetic Control) cluster_path2 Path B: Avoid (Thermodynamic Mix) core 2,5-Dichloro Core step1 Step 1: SNAr @ C5 (Mild, 0°C) core->step1 mix Mixture of Regioisomers core->mix High Temp / Strong Base inter 2-Chloro-5-Amino Intermediate step1->inter step2 Step 2: Suzuki @ C2 (Pd, 90°C) inter->step2 final 2,5-Difunctionalized Product step2->final

Figure 2: Regioselective logic flow. Path A utilizes the electronic difference between C5 and C2 to achieve selective substitution.

Medicinal Chemistry Applications

The 2,5-dichloro-[1,3]thiazolo[5,4-d]pyrimidine scaffold is a "privileged structure" in drug discovery.

Adenosine Receptor Antagonists (A2A)

The scaffold mimics the adenine core of adenosine.

  • Mechanism: The thiazole nitrogen (N3) and pyrimidine nitrogen (N1 in purine, N6 here) accept H-bonds from Asn253 (in A2A receptors).[1]

  • SAR Strategy: Substituents at C5 (usually amines) occupy the ribose binding pocket, while C2-aryl groups extend into the hydrophobic pocket.[1]

Kinase Inhibition (ATP Competitive)
  • Binding Mode: The N3/C2 region often interacts with the kinase hinge region.

  • Examples: Derivatives have shown activity against EGFR and PI3K.[1] The planarity of the fused system allows deep penetration into the ATP cleft.

References

  • Thiazolo[5,4-d]pyrimidines as Purine Bioisosteres Chaban, T. et al.[1][3] "Thiazolo[5,4-d]pyrimidines and Thiazolo[4,5-d]pyrimidines: A Review on Synthesis and Pharmacological Importance."[1][2] Biopolymers and Cell, 2020.[1] 2[4]

  • Synthesis of 5,7-Dichlorothiazolo[5,4-d]pyrimidine (Analogous Chemistry) Shu, L. et al.[1][4] "Convenient Synthesis of 5,7-Dichlorothiazolo[5,4-d]pyrimidine." Heterocycles, 2012.[4] Note: Describes the chlorination conditions relevant to the [5,4-d] system. 4

  • Design of Thiazolo[5,4-d]pyrimidine Adenosine Antagonists Varano, F. et al.[1] "Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors."[1][5] Molecules, 2020.[6] 5

  • Antiproliferative Activity of Thiazolo[5,4-d]pyrimidines Wang, Y. et al.[1][7] "Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents."[1][7] MedChemComm, 2017.[7] 7[1][4]

Sources

Thiazolo[5,4-d]pyrimidine: A Bioisosteric Scaffold for Purine-Targeting Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The thiazolo[5,4-d]pyrimidine scaffold has emerged as a cornerstone in modern medicinal chemistry, primarily due to its role as a bioisostere of the endogenous purine ring system. By replacing the nitrogen atom at position 9 of the purine core with a sulfur atom, this heterocyclic system maintains critical structural and electronic features, allowing it to interact with a wide array of biological targets typically addressed by purine derivatives.[1] This structural mimicry has led to the development of potent and selective modulators for diverse target classes, including protein kinases, G-protein coupled receptors, and metabolic enzymes.[1][2] This guide provides a comprehensive overview of the thiazolo[5,4-d]pyrimidine scaffold, from the foundational principles of its bioisosteric relationship with purines to its synthesis, and its extensive applications in drug discovery, with a focus on kinase inhibition, adenosine receptor antagonism, and antiproliferative agents. We will delve into detailed synthetic protocols, structure-activity relationship (SAR) analyses, and the molecular logic behind its therapeutic applications.

Part 1: The Rationale - Bioisosterism and the Purine Analogy

In the field of drug design, bioisosterism is a powerful strategy used to modify lead compounds to enhance potency, selectivity, or pharmacokinetic properties while retaining the primary biological activity. It involves the substitution of an atom or a group of atoms with another that possesses similar physical or chemical properties. The thiazolo[5,4-d]pyrimidine scaffold is a classic example of successful bioisosterism, serving as a structural analog of purine.[3]

The purine core is fundamental to cellular life, forming the basis of the nucleobases adenine and guanine. These structures are integral to energy currency (ATP, GTP), signaling molecules (cAMP, cGMP), and the building blocks of nucleic acids.[1] Consequently, the enzymes and receptors that interact with these molecules, such as protein kinases and adenosine receptors, are critical targets for therapeutic intervention in a host of diseases, including cancer, inflammation, and neurological disorders.

The thiazolo[5,4-d]pyrimidine core mimics the purine structure by replacing the N9 nitrogen with a sulfur atom. This substitution preserves the overall size, shape, and hydrogen bonding patterns necessary for interaction with purine-binding sites, while potentially offering altered metabolic stability, solubility, and patentability.[1]

cluster_purine Purine Scaffold (Adenine) cluster_bioisostere Thiazolo[5,4-d]pyrimidine Scaffold purine_structure bioisostere_structure purine_structure->bioisostere_structure Bioisosteric Replacement (N9 -> S)

Caption: Bioisosteric relationship between the purine and thiazolo[5,4-d]pyrimidine scaffolds.

Part 2: Synthesis of the Thiazolo[5,4-d]pyrimidine Core

The construction of the thiazolo[5,4-d]pyrimidine scaffold can be achieved through several synthetic routes. The choice of a specific pathway is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule. A prevalent and versatile method begins with substituted 5-aminopyrimidines, which allows for the sequential construction of the fused thiazole ring.[3] This approach offers modularity, enabling the introduction of diversity elements at various positions of the scaffold.

Featured Protocol: Synthesis of 2-Amino-7-chloro-thiazolo[5,4-d]pyrimidines

This protocol is adapted from a common synthetic route that utilizes 5-amino-4,6-dichloropyrimidine as a key precursor.[3][4] This intermediate is particularly useful as the chloro-substituents at positions 5 and 7 (corresponding to positions 4 and 6 of the pyrimidine ring) serve as reactive handles for subsequent diversification via nucleophilic substitution reactions.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 5-amino-4,6-dichloropyrimidine (1.0 eq) in a suitable aprotic solvent (e.g., N,N-Dimethylformamide or Tetrahydrofuran) is added the desired isothiocyanate (1.1 eq).

    • Causality: An aprotic solvent is chosen to prevent it from competing with the nucleophilic amine in the starting material. The slight excess of isothiocyanate ensures the complete consumption of the limiting pyrimidine starting material.

  • Thiourea Formation: The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Mechanism: The amino group of the pyrimidine performs a nucleophilic attack on the electrophilic carbon of the isothiocyanate, leading to the formation of a thiourea intermediate.

  • Cyclization: Upon formation of the thiourea intermediate, a base such as potassium carbonate (K₂CO₃, 2.0 eq) or a non-nucleophilic organic base like triethylamine (TEA) is added to the mixture. The reaction is then heated to 80-100 °C for 6-12 hours.

    • Causality: The base is essential for deprotonating the newly formed thiourea, which facilitates the intramolecular nucleophilic attack on one of the adjacent carbon-chlorine bonds, leading to ring closure and formation of the thiazole ring. Heating provides the necessary activation energy for this cyclization step.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration. The crude product is then washed with water and a cold, non-polar solvent like diethyl ether to remove impurities.

    • Self-Validation: The formation of a precipitate upon addition to water is a strong indicator of product formation, as the organic product is typically less soluble in aqueous media than the starting materials and salts.

  • Final Product Characterization: The solid product is dried under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary. The structure and purity are confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS). An efficient version of this synthesis can utilize a recyclable KF/alumina catalyst, which can yield excellent results without the need for chromatographic purification.[4]

start 5-Amino-4,6-dichloropyrimidine reagent1 + R-N=C=S (Isothiocyanate) start->reagent1 intermediate Thiourea Intermediate reagent1->intermediate reagent2 + Base (e.g., K₂CO₃) + Heat intermediate->reagent2 cyclization Intramolecular Cyclization reagent2->cyclization product 2-(R-amino)-5,7-dichloro- thiazolo[5,4-d]pyrimidine cyclization->product

Caption: General workflow for the synthesis of the thiazolo[5,4-d]pyrimidine core.

Part 3: Medicinal Chemistry Applications & Structure-Activity Relationships (SAR)

The versatility of the thiazolo[5,4-d]pyrimidine scaffold is demonstrated by its successful application across a multitude of therapeutic targets. The ease of substitution at the C2, C5, and C7 positions allows for fine-tuning of the molecule's properties to achieve high potency and selectivity for a given target.

As Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in signal transduction and are frequently dysregulated in cancer. Many kinase inhibitors are designed to compete with ATP at the enzyme's active site. Given its resemblance to the adenine portion of ATP, the thiazolo[5,4-d]pyrimidine scaffold is an ideal starting point for designing kinase inhibitors.

Target Spotlight: Phosphoinositide 3-Kinase (PI3K)

The PI3K signaling pathway is crucial for cell growth, proliferation, and survival. Its abnormal activation is a hallmark of many cancers, making PI3K an attractive target for oncology drug development.[5]

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Thiazolo[5,4-d]pyrimidine Inhibitor Inhibitor->PI3K Inhibits

Caption: Simplified PI3K signaling pathway and the point of intervention.

Researchers have developed potent thiazolo[5,4-d]pyrimidine-based PI3K inhibitors. Structure-activity relationship studies have demonstrated that modifications at the C2 and C7 positions are critical for potency and selectivity.[5]

Table 1: SAR of Thiazolo[5,4-d]pyrimidine Derivatives as PI3Kα Inhibitors

Compound IDC2-SubstituentC7-SubstituentPI3Kα IC₅₀ (nM)Reference
7a 4-fluoro-phenyl2-methoxy-ethylamino1.8[5]
Lead Cmpd PhenylMorpholino5.4[5]
Analog 1 4-fluoro-phenylMorpholino2.5[5]
Analog 2 Phenyl2-methoxy-ethylamino4.1[5]

Data synthesized from literature to illustrate SAR trends.[5]

The data indicates that introducing a fluorine atom at the para-position of the C2-phenyl ring and a 2-methoxy-ethylamino group at the C7 position significantly enhances inhibitory activity against PI3Kα.[5] This highlights the importance of exploring substitutions that can form specific interactions within the ATP-binding pocket.

As Adenosine Receptor Antagonists

Adenosine receptors are a class of GPCRs that mediate the physiological effects of adenosine. The A₁ and A₂A subtypes are particularly important targets for neurological conditions like depression and Parkinson's disease. Thiazolo[5,4-d]pyrimidines have been developed as potent antagonists for these receptors.[6][7]

Molecular docking studies have shown that the thiazolo[5,4-d]pyrimidine core can fit snugly into the adenosine binding cavity, forming key π-π stacking interactions with aromatic residues like Phenylalanine (Phe168).[6] The substituents at the C2, C5, and C7 positions then project into surrounding sub-pockets, determining the compound's affinity and selectivity.

Table 2: Binding Affinities of Thiazolo[5,4-d]pyrimidine Derivatives for Human Adenosine Receptors

Compound IDC2-SubstituentC5-SubstituentC7-SubstituenthA₁ Kᵢ (nM)hA₂A Kᵢ (nM)Reference
18 2-fluorobenzylfuran-2-ylAmine1.90.06[6][7]
13 2-fluorobenzylthiophen-2-ylAmine7.90.23[6]
5 benzylfuran-2-ylAmine10.60.82[6]
19 2-fluorobenzyl4-fluorophenylAmine1.30.08[6]

Data extracted from studies on adenosine receptor antagonists.[6][7]

The sub-nanomolar potency of compound 18 for the A₂A receptor is particularly noteworthy.[7] The SAR data reveals that a 2-fluorobenzyl group at C2 and a furan-2-yl group at C5 are highly favorable for dual A₁/A₂A affinity.[6] Compound 18 has demonstrated antidepressant-like effects in animal models, validating this scaffold's therapeutic potential.[7]

As Antiproliferative Agents

Beyond specific kinase inhibition, many thiazolo[5,4-d]pyrimidine derivatives exhibit broad antiproliferative activity against various human cancer cell lines.[2][8] This activity can stem from the modulation of multiple cellular targets, including various kinases or other enzymes involved in cell division. Some compounds have also been shown to induce apoptosis (programmed cell death) in cancer cells.[4]

Table 3: Antiproliferative Activity of Thiazolo[5,4-d]pyrimidine Derivatives

Compound IDCancer Cell LineDescriptionIC₅₀ (µM)Reference
7i MGC-803Human Gastric Cancer4.64[2][8]
7i HGC-27Human Gastric Cancer5.07[2][8]
4k A549Human Lung Cancer1.4[4]
4k A431Human Epidermal Cancer3.1[4]
4a HL-60Human Leukemia8.0[4]

Data compiled from studies on anticancer activities.[2][4][8]

Compound 7i showed potent inhibition of human gastric cancer cells with good selectivity over normal gastric epithelial cells, suggesting a favorable therapeutic window.[2][8] Similarly, compound 4k displayed significant activity against lung and epidermal cancer cell lines, and was shown to induce apoptosis, confirming a cytotoxic mechanism of action.[4] These results underscore the potential of the thiazolo[5,4-d]pyrimidine scaffold as a template for the development of novel anticancer agents.[2]

Part 4: Future Directions and Conclusion

The thiazolo[5,4-d]pyrimidine scaffold is a proven "privileged structure" in medicinal chemistry. Its success as a purine bioisostere has yielded a wealth of compounds with diverse and potent biological activities. The synthetic tractability of the core allows for extensive chemical exploration and optimization of drug-like properties.

Future research will likely focus on several key areas:

  • Enhancing Selectivity: While potent inhibitors have been developed, achieving greater selectivity, particularly within the kinome, remains a significant challenge. Future designs will incorporate more sophisticated structural features to exploit subtle differences in the ATP-binding sites of target versus off-target kinases.

  • Novel Target Classes: While kinases and GPCRs have been the primary focus, the potential of this scaffold against other purine-binding proteins, such as phosphodiesterases, helicases, and metabolic enzymes, is an area ripe for exploration.

  • Covalent and Allosteric Inhibition: Moving beyond competitive ATP inhibition, designing thiazolo[5,4-d]pyrimidines as covalent or allosteric modulators could lead to compounds with improved durability of effect and unique pharmacological profiles.

References

  • Chaban, T., Klenina, O., Chaban, I., Ogurtsov, V., Harkov, S., & Lelyukh, M. (2018). THIAZOLO[5,4-D]PYRIMIDINES AND THIAZOLO[4,5-D] PYRIMIDINES: A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL IMPORTANCE OF THEIR DERIVATIVES. PHARMACIA, 65(2). [Link]

  • Dal Ben, D., et al. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Pharmaceuticals, 14(7), 665. [Link]

  • Lv, K., et al. (2017). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. MedChemComm, 8(8), 1646-1651. [Link]

  • Fahmy, H. (2016). A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. International Journal of Drug Design and Discovery. [Link]

  • Kamal, A., et al. (2014). Synthesis, antiproliferative and apoptosis-inducing activity of thiazolo[5,4-d]pyrimidines. European Journal of Medicinal Chemistry, 71, 125-137. [Link]

  • Lv, K., et al. (2017). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. MedChemComm, 8(8), 1646-1651. [Link]

  • Tian, H., et al. (2021). Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. Bioorganic & Medicinal Chemistry, 29, 115890. [Link]

  • Shawali, A. S., et al. (1998). SYNTHESIS OF SOME THIAZOLO[5,4-D] PYRIMIDINES. Phosphorus, Sulfur, and Silicon and the Related Elements, 134(1), 259-267. [Link]

  • Chaban, T., et al. (2018). Thiazolo[5,4-d]pyrimidines and thiazolo[4,5-d] pyrimidines: A review on synthesis and Pharmacological importance of their derivatives. Pharmacia. [Link]

  • Dal Ben, D., et al. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Pharmaceuticals, 14(7), 665. [Link]

Sources

Medicinal Chemistry of 2,5-Dichlorothiazolo[5,4-d]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the medicinal chemistry applications, chemical reactivity, and synthesis protocols for 2,5-Dichlorothiazolo[5,4-d]pyrimidine , a critical purine bioisostere.

Executive Summary & Scaffold Significance

The thiazolo[5,4-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere of purine (adenine and guanine).[1] By replacing the imidazole ring of purine with a thiazole ring, this scaffold alters the electronic distribution, lipophilicity, and metabolic stability of the core while maintaining the critical hydrogen-bonding motifs required for kinase binding and receptor recognition.

The 2,5-dichloro derivative (CAS 13479-89-5) is a versatile electrophilic intermediate. Unlike the more common 5,7-dichloro isomer (which mimics the 2,6-dichloropurine used to access adenine analogs), the 2,5-dichloro scaffold allows for orthogonal functionalization at the C2 (thiazole) and C5 (pyrimidine) positions. This substitution pattern is particularly valuable for developing:

  • Adenosine Receptor Antagonists (A2A/A1 dual antagonists).[2]

  • Kinase Inhibitors (Targeting the ATP-binding pocket with unique vectors).

  • Anticancer Agents (Specifically antiproliferative agents against gastric and lung cancer lines).

Chemical Reactivity & Regioselectivity

The utility of 2,5-dichlorothiazolo[5,4-d]pyrimidine lies in the differential reactivity of its two electrophilic centers. Understanding the regioselectivity of Nucleophilic Aromatic Substitution (


) is paramount for library design.
Electrophilic Centers
  • C5 (Pyrimidine Ring): Highly electron-deficient due to the inductive effect of the adjacent nitrogen atoms and the fused thiazole ring. It is generally the first site of displacement by nucleophiles (amines, alkoxides) under mild conditions.

  • C2 (Thiazole Ring): Less electrophilic than C5 but activated by the fused pyrimidine system. Displacement at C2 typically requires higher temperatures or stronger nucleophiles/catalysts (e.g., palladium-catalyzed cross-coupling).

Reactivity Workflow

The standard synthetic logic follows a sequential displacement strategy:

  • First Displacement (

    
     at C5):  Reaction with a primary or secondary amine at 0°C to RT.
    
  • Second Displacement (

    
     or Suzuki/Buchwald at C2):  Reaction with a second nucleophile or boronic acid at elevated temperatures (60–100°C).
    
Visualization of Reactivity

Reactivity cluster_logic Regioselectivity Logic Scaffold 2,5-Dichlorothiazolo[5,4-d]pyrimidine (Core Scaffold) C5_Product 5-Amino-2-chlorothiazolo[5,4-d]pyrimidine (Mono-substituted) Scaffold->C5_Product Step 1: SNAr (0°C) Nucleophile: R1-NH2 Site: C5 (Pyrimidine) Final_Lead 2,5-Disubstituted Lead Compound (Dual-functionalized) C5_Product->Final_Lead Step 2: Suzuki/SNAr (80°C) Nucleophile: R2-B(OH)2 / R2-NH2 Site: C2 (Thiazole) Note1 C5 is more electron-deficient (Kinetic Product) Note2 C2 requires activation (Thermodynamic/Catalytic)

Caption: Sequential functionalization strategy for 2,5-dichlorothiazolo[5,4-d]pyrimidine. C5 is the kinetic entry point.

Therapeutic Applications & Case Studies

Adenosine Receptor Antagonists (A2A/A1)

The thiazolo[5,4-d]pyrimidine core is a classic scaffold for A2A receptor antagonists, which are therapeutic targets for Parkinson’s disease and depression .

  • Mechanism: The scaffold mimics the adenine core of adenosine. Substituents at C5 and C2 occupy the hydrophobic pockets usually bound by the ribose or N6-substituents of adenosine.

  • Key SAR:

    • C2 Position: Aromatic rings (e.g., furan-2-yl, phenyl) enhance

      
       stacking with Phe168 in the receptor pocket.
      
    • C5 Position: Amino substituents (e.g., substituted benzylamines) provide hydrogen bond donors/acceptors to anchor the molecule.

  • Lead Compound: Derivatives such as Compound 18 (from literature) show

    
     values in the sub-nanomolar range (
    
    
    
    A2A = 0.06 nM).[3]
Anticancer Agents (Kinase Inhibition)

Compounds derived from this scaffold have shown potent antiproliferative activity against gastric cancer (MGC-803) and lung cancer (A549).

  • Target: VEGFR-2 (Vascular Endothelial Growth Factor Receptor) and EGFR.

  • Lead Optimization:

    • Introduction of a urea moiety at the C5-amino position significantly enhances VEGFR-2 inhibitory potency (

      
       = 1.65 
      
      
      
      ).
    • The 2,5-dichloro scaffold allows for the synthesis of "reverse" analogs where the solubilizing group is placed at C2.

Experimental Protocols

Protocol A: Synthesis of the 2,5-Dichlorothiazolo[5,4-d]pyrimidine Core

Note: While often purchased, the core can be synthesized via the "5,7-dichloro" route and subsequent isomerization or specific cyclization. Standard Route to Dichloro-Scaffold (General Thiazolopyrimidine Synthesis):

  • Starting Material: 5-Amino-4,6-dichloropyrimidine.

  • Reagent: React with carbon disulfide (

    
    ) or thiophosgene equivalents under basic conditions to fuse the thiazole ring.
    
  • Chlorination: Treatment with

    
     if hydroxy intermediates are formed.
    
Protocol B: Regioselective at C5 (General Procedure)

Objective: Selective mono-substitution of the pyrimidine chlorine.

  • Dissolution: Dissolve 2,5-dichlorothiazolo[5,4-d]pyrimidine (1.0 eq) in anhydrous THF or DCM.

  • Addition: Cool to 0°C. Add the amine nucleophile (1.1 eq) and DIPEA (1.5 eq) dropwise.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to RT. Monitor by TLC/LCMS (Disappearance of starting material, formation of mono-adduct).

  • Workup: Dilute with water, extract with EtOAc. Dry over

    
    .
    
  • Validation:

    
     NMR should show the loss of symmetry (if applicable) and integration corresponding to one amine addition. The C2-Cl signal (if visible in 
    
    
    
    ) remains shifted.
Protocol C: Suzuki Coupling at C2

Objective: Functionalization of the thiazole carbon.

  • Setup: In a microwave vial, combine the C5-substituted intermediate (1.0 eq), Aryl boronic acid (1.5 eq),

    
     (5 mol%), and 
    
    
    
    (2M aq, 3.0 eq) in Dioxane.
  • Reaction: Degas with argon. Heat at 90–100°C (or microwave at 120°C for 20 min).

  • Purification: Filter through Celite, concentrate, and purify via flash chromatography.

Quantitative Data Summary: SAR Trends

Substituent (C2)Substituent (C5)TargetActivity (

)
Notes
HClScaffoldInactiveReactive Core
Furan-2-yl2-FluorobenzylaminoA2A Receptor

nM
High Selectivity
4-ChlorophenylPyridin-2-yl-ureaVEGFR-2


Angiogenesis Inhibitor
PhenylMorpholineMGC-803


Antiproliferative

Biological Signaling Pathway (Kinase Inhibition)

The following diagram illustrates the downstream effects of targeting VEGFR-2/EGFR with thiazolo[5,4-d]pyrimidine derivatives.

Pathway VEGFR2 VEGFR-2 / EGFR (Target) PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Inhibitor Thiazolo[5,4-d]pyrimidine Derivative Inhibitor->VEGFR2 Inhibits AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis (Blocked) mTOR->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation (Blocked) ERK->Proliferation

Caption: Signal transduction blockade by thiazolo[5,4-d]pyrimidine-based kinase inhibitors.

References

  • Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. RSC Advances. Link

  • Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors. Molecules. Link

  • Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. European Journal of Medicinal Chemistry. Link

  • Convenient Synthesis of 5,7-Dichlorothiazolo[5,4-d]pyrimidine. Heterocycles. Link

  • PubChem Compound Summary for CID 609643: 2,5-Dichlorothiazolo[5,4-d]pyrimidine. PubChem.[4] Link

Sources

Thiazolopyrimidine Derivatives: A Technical Guide to Synthetic Strategies and Therapeutic Targeting

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In the landscape of heterocyclic drug discovery, thiazolopyrimidines have emerged as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Structurally acting as bioisosteres to purines (adenine and guanine), these fused bicyclic systems (specifically thiazolo[3,2-a]pyrimidine and thiazolo[4,5-d]pyrimidine) possess an inherent affinity for ATP-binding pockets in kinases and DNA-binding domains in enzymes like topoisomerase.

This guide analyzes the synthetic architecture, structure-activity relationships (SAR), and mechanistic pharmacology of thiazolopyrimidine derivatives, providing actionable protocols for researchers targeting oncology (kinase/topoisomerase inhibition) and infectious diseases.

Chemical Architecture & Synthetic Protocols[1][2][3]

The Core Scaffold

The thiazolopyrimidine core fuses a five-membered thiazole ring with a six-membered pyrimidine ring. The bridgehead nitrogen (N) and the arrangement of sulfur (S) dictate the isomerism, with thiazolo[3,2-a]pyrimidine being the most chemically accessible and pharmacologically explored isomer.

Validated Synthetic Protocol: One-Pot Multicomponent Cyclocondensation

Traditional multi-step synthesis often suffers from low yields and tedious purification. The field has shifted toward Microwave-Assisted Organic Synthesis (MAOS) and One-Pot Multicomponent Reactions (MCRs) .

Protocol: Synthesis of Ethyl 5-aryl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate Rationale: This protocol utilizes a Biginelli-like condensation followed by an intramolecular cyclization, ensuring high atom economy.

Reagents:

  • Aromatic Aldehyde (1.0 mmol)

  • Ethyl Acetoacetate (1.0 mmol)

  • 2-Aminothiazole (or Thiourea + chloroacetic acid equivalent) (1.0 mmol)

  • Catalyst: Piperidine or p-Toluenesulfonic acid (p-TSA) (10 mol%)

  • Solvent: Ethanol (EtOH)[1]

Step-by-Step Methodology:

  • Pre-mixing: In a 50 mL round-bottom flask, dissolve the aromatic aldehyde and ethyl acetoacetate in 10 mL of ethanol. Stir for 5 minutes at Room Temperature (RT) to initiate Schiff base formation.

  • Addition: Add 2-aminothiazole and the catalyst (p-TSA).

  • Reflux/Irradiation:

    • Method A (Thermal): Reflux at 80°C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).

    • Method B (Microwave): Irradiate at 300W, 100°C for 10–15 minutes. (Preferred for yield >85%).

  • Work-up: Cool the reaction mixture to RT. Pour onto crushed ice (50 g).

  • Crystallization: The solid precipitate is filtered, washed with cold water, and recrystallized from hot ethanol to yield the pure thiazolopyrimidine derivative.

Self-Validation Check:

  • IR: Look for disappearance of aldehyde carbonyl (~1700 cm⁻¹) and appearance of ester C=O (~1730 cm⁻¹) and cyclic amide C=O (~1680 cm⁻¹).

  • NMR: A singlet at δ ~6.0–6.5 ppm confirms the methine proton at the C-5 position (chiral center formation).

Visualization of Synthetic Logic

SyntheticPathway Aldehyde Aromatic Aldehyde Intermediate Knoevenagel/Schiff Intermediate Aldehyde->Intermediate p-TSA, EtOH EAA Ethyl Acetoacetate EAA->Intermediate Amine 2-Aminothiazole Cyclization Michael Addition & Cyclodehydration Intermediate->Cyclization + Amine Product Thiazolo[3,2-a]pyrimidine Derivative Cyclization->Product Reflux/MW (- H2O)

Figure 1: Convergent synthetic pathway for thiazolo[3,2-a]pyrimidine derivatives illustrating the multicomponent assembly logic.

Medicinal Chemistry & Structure-Activity Relationship (SAR)

The versatility of the thiazolopyrimidine scaffold lies in its specific substitution vectors.

SAR "Hotspots"
  • C-5 Position (Aryl Binding): This is the critical hydrophobic interaction site.

    • Requirement: A lipophilic aryl ring (Phenyl, Naphthyl).

    • Optimization: Electron-withdrawing groups (F, Cl, NO₂) at the para position enhance cytotoxicity by increasing lipophilicity and metabolic stability.

  • C-6 Position (Ester/Amide):

    • Requirement: An electron-withdrawing carbonyl group (Ester, Acetyl, Cyano).

    • Optimization: Conversion to a carbohydrazide or amide often improves H-bonding with kinase hinge regions (e.g., CDK4/6 residues).

  • C-7 Position (Methyl/Alkyl):

    • Requirement: Small alkyl groups (Methyl) maintain the correct steric profile for the ATP pocket. Bulky groups here often diminish potency.

  • Thiazole Ring (C-2/C-3):

    • Modification here (e.g., adding a benzylidene group) can shift activity from kinase inhibition to DNA intercalation.

SAR Visualization

SAR_Map Core Thiazolo[3,2-a]pyrimidine Core Scaffold C5 C-5 Position (Hydrophobic Pocket) Core->C5 Aryl groups (4-F-Ph) Enhance Cytotoxicity C6 C-6 Position (H-Bond Acceptor) Core->C6 Ester/CN/Amide Kinase Hinge Binding C7 C-7 Position (Steric Gate) Core->C7 Methyl/Ethyl Essential for fit Thiazole Thiazole Ring (DNA Intercalation) Core->Thiazole Benzylidene fusion Topoisomerase II Target

Figure 2: SAR Heatmap identifying critical substitution vectors for modulating biological activity.

Therapeutic Mechanisms & Data Analysis[8]

Oncology: Dual Kinase and Topoisomerase Targeting

Thiazolopyrimidines function as ATP-competitive inhibitors . They mimic the adenine ring of ATP, forming hydrogen bonds with the "hinge region" amino acids of kinases such as CDK4/6 , VEGFR-2 , and Tie-2 .

  • Mechanism 1: CDK4/6 Inhibition: By blocking Cyclin-Dependent Kinases 4 and 6, these derivatives arrest the cell cycle at the G1/S checkpoint, preventing tumor proliferation.

  • Mechanism 2: Topoisomerase II Inhibition: Derivatives with fused aromatic systems (e.g., benzochromeno-fused) act as DNA intercalators, stabilizing the cleavable complex and triggering apoptosis.

Quantitative Efficacy (Comparative Analysis)

The following table summarizes IC50 values of key thiazolopyrimidine derivatives against validated cancer targets, demonstrating their potency relative to standard of care (SOC).

Compound IDTarget / Cell LineIC50 (µM)Reference StandardRelative PotencyMechanism
IId Topoisomerase II0.94 Doxorubicin (3.08)3.2x G1 Arrest / Apoptosis
LCB03-0110 Tie-2 Kinase0.002 SunitinibHighAngiogenesis Inhibition
Comp 4e MCF-7 (Breast)2.10 5-FluorouracilModerateProliferation Inhibition
Comp 14 S. aureus (Bacteria)1.00 Cefotaxime (1-2)EquivalentCell Wall Synthesis (?)

Table 1: Comparative potency of thiazolopyrimidine derivatives against oncological and microbial targets [1, 2, 3].

Signaling Pathway Inhibition Diagram

MechanismOfAction Ligand Growth Factors (VEGF/Angiopoietin) Receptor RTK (VEGFR-2 / Tie-2) Ligand->Receptor Activation PI3K PI3K Receptor->PI3K Phosphorylation Inhibitor Thiazolopyrimidine (ATP Competitive Inhibitor) Inhibitor->Receptor Blocks ATP Binding TopoII Topoisomerase II Inhibitor->TopoII Stabilizes Cleavable Complex AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Nucleus Nucleus mTOR->Nucleus Protein Synthesis DNA DNA Replication TopoII->DNA Unwinding

Figure 3: Dual-mechanism action of thiazolopyrimidines inhibiting RTK signaling and Topoisomerase II.

Future Outlook: Beyond Inhibition

The future of thiazolopyrimidines lies in Targeted Protein Degradation (TPD) . The scaffold's ability to bind kinases with high affinity makes it an ideal "warhead" for PROTACs (Proteolysis Targeting Chimeras). By linking a thiazolopyrimidine warhead to an E3 ligase ligand, researchers can degrade oncogenic kinases rather than merely inhibiting them, overcoming resistance mechanisms.

References

  • Discovery of novel thiazolopyrimidine derivatives targeting topoisomerase II: Design, synthesis, antiproliferative evaluation, molecular docking and apoptosis inducing activity. Bioorganic Chemistry. (2025).[2]

  • Novel thienopyrimidine and thiazolopyrimidine kinase inhibitors with activity against Tie-2 in vitro and in vivo. Bioorganic & Medicinal Chemistry. (2012).

  • Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles... Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. Molecules. (2024).[3]

  • Thiazolopyrimidines: A Retrospective Study of Synthesis, Structure-Activity Relationship and Diverse Pharmacological Actions. Asian Journal of Chemistry. (2022).

  • Microwave Assisted Synthesis of Some New Thiazolopyrimidine... Derivatives. Molecules. (2012).[4][5]

Sources

Methodological & Application

Application Note: Regioselective Nucleophilic Substitution of 2,5-Dichlorothiazolo[5,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers through the regioselective functionalization of 2,5-dichlorothiazolo[5,4-d]pyrimidine . This scaffold is a critical purine bioisostere, widely employed in the development of adenosine receptor antagonists, kinase inhibitors, and antiviral agents.[1]

The protocol addresses the core synthetic challenge: distinguishing the reactivity of the chlorine atom at the C5 position (pyrimidine ring) versus the C2 position (thiazole ring) .

Introduction & Mechanistic Rationale

The thiazolo[5,4-d]pyrimidine core features a fused 5,6-bicyclic system.[1] In the 2,5-dichloro derivative, two electrophilic centers exist:

  • C5 Position: Located on the pyrimidine ring, flanked by two nitrogen atoms (N4 and N6).

  • C2 Position: Located on the thiazole ring, flanked by sulfur (S1) and nitrogen (N3).

The Electrophilic Hierarchy

Based on electronic structure analysis and analogy to the isosteric purine system (specifically 2,6,8-trichloropurine), the reactivity order is governed by the electron-deficiency of the heterocyclic rings:

  • Primary Reactivity (Kinetic Product): The C5 position is the most electrophilic site. The pyrimidine ring is more

    
    -deficient than the thiazole ring due to the inductive withdrawal of two nitrogen atoms.[1] This position is analogous to the C2 position of a purine (or C4 of a pyrimidine), which is highly susceptible to 
    
    
    
    under mild conditions.
  • Secondary Reactivity (Thermodynamic Product): The C2 position is less reactive. While activated by the adjacent C=N bond and the sulfur atom, the electron density in the thiazole ring is comparatively higher. Substitution at C2 typically requires elevated temperatures or stronger nucleophiles.

Regioselectivity Rule:

C5-Cl (Pyrimidine) > C2-Cl (Thiazole) Nucleophilic attack occurs preferentially at C5 at low temperatures.[1]

Experimental Protocols
Protocol A: C5-Selective Mono-Substitution (Kinetic Control)

Target: Introduction of Nucleophile (Nu¹) at the C5 position while preserving the C2-Cl for subsequent derivatization.[1]

Materials:

  • Substrate: 2,5-Dichlorothiazolo[5,4-d]pyrimidine (1.0 equiv)[1]

  • Nucleophile: Amine (1.0–1.1 equiv)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.2 equiv) or 
    
    
    
    (1.5 equiv)[1]
  • Solvent: Anhydrous THF (Tetrahydrofuran) or DCM (Dichloromethane)[1]

Step-by-Step Procedure:

  • Preparation: Dissolve 2,5-dichlorothiazolo[5,4-d]pyrimidine in anhydrous THF (0.1 M concentration) in a round-bottom flask under an inert atmosphere (

    
     or Ar).
    
  • Cooling: Cool the solution to 0°C using an ice bath. Critically, maintaining low temperature is essential to prevent competitive substitution at C2.[1]

  • Addition: Add the base (DIPEA) followed by the slow, dropwise addition of the amine nucleophile (dissolved in minimal THF) over 15 minutes.

  • Reaction: Stir at 0°C for 1–2 hours. Monitor reaction progress via TLC (typically 30% EtOAc/Hexane) or LC-MS.[1]

    • Checkpoint: The starting material (

      
      ) should disappear, and a new spot (
      
      
      
      ) should appear.
  • Work-up: Quench with water. Extract with EtOAc (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Flash column chromatography (Silica gel, Gradient: 0

    
     40% EtOAc in Hexanes).
    

Typical Yield: 75–90% Selectivity: >95:5 (C5:C2 isomer ratio)

Protocol B: C2-Substitution (Thermodynamic/Forcing Conditions)

Target: Displacement of the remaining C2-Cl by a second Nucleophile (Nu²).[1]

Materials:

  • Substrate: 5-Substituted-2-chlorothiazolo[5,4-d]pyrimidine (Product from Protocol A)[1]

  • Nucleophile: Amine or Alkoxide (Excess, 2.0–3.0 equiv)[1]

  • Solvent: 1,4-Dioxane, DMF, or

    
    -Butanol[1]
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    [1]

Step-by-Step Procedure:

  • Preparation: Dissolve the C5-substituted intermediate in 1,4-Dioxane (0.2 M).

  • Reagents: Add the second nucleophile and base.

  • Heating: Heat the reaction mixture to 80–100°C (or reflux) for 4–12 hours.

    • Note: For sterically hindered amines, microwave irradiation (120°C, 30 min) is highly recommended to improve conversion.[1]

  • Work-up: Cool to RT. If DMF was used, dilute significantly with water to precipitate the product or extract exhaustively with EtOAc/LiCl solution.

  • Purification: Recrystallization (EtOH) or Flash Chromatography.

Optimization & Troubleshooting Guide

The following decision matrix helps troubleshoot common issues with regioselectivity and yield.

ChallengeObservationSolution
Poor Regioselectivity Mixture of C5 and C2 products (e.g., 60:40 ratio) in Step 1.[1]Lower Temperature: Conduct reaction at -20°C or -78°C.Change Solvent: Switch to non-polar solvents (DCM, Toluene) to reduce rate.Sterics: Use a bulkier nucleophile if possible.
No Reaction at C2 Starting material remains after heating in Step 2.Solvent Switch: Use polar aprotic solvent (DMSO, NMP) to activate the nucleophile.Microwave: Apply microwave heating (120-150°C).Catalysis: Add catalytic KI (10 mol%) to form a transient C2-I species.[1]
Hydrolysis Formation of hydroxy/oxo impurities.Dry Solvents: Ensure strictly anhydrous conditions.Base Choice: Switch from Carbonate bases to non-nucleophilic organic bases (DIPEA, DBU).
Visualizing the Reaction Pathway

The following diagram illustrates the regioselective flow and decision points for synthesizing 2,5-disubstituted derivatives.

G Start 2,5-Dichlorothiazolo[5,4-d]pyrimidine (Substrate) Step1 Step 1: C5 Substitution (Kinetic Control) Start->Step1 Amine A (1 eq) THF, 0°C SideProduct Mixture of Regioisomers (Avoid) Start->SideProduct High Temp / Excess Amine Intermediate 5-Amino-2-chlorothiazolo[5,4-d]pyrimidine (Key Intermediate) Step1->Intermediate S_NAr at C5 (Fast) Step2 Step 2: C2 Substitution (Thermodynamic Control) Intermediate->Step2 Amine B (Excess) Dioxane, 100°C Product 2,5-Diaminothiazolo[5,4-d]pyrimidine (Final Product) Step2->Product S_NAr at C2 (Slow)

Figure 1: Sequential Regioselective


 Pathway. The C5 position (blue path) reacts under mild conditions, while the C2 position (green path) requires forcing conditions.[1]
References
  • Synthesis and Pharmacological Importance of Thiazolo[5,4-d]pyrimidines. Source: Pharmacia (2018) Context: Reviews the general synthetic routes for thiazolo[5,4-d]pyrimidines, highlighting the reactivity of the pyrimidine ring in fused systems.

  • Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives. Source: National Institutes of Health (NIH) / PMC Context: Details the synthesis of 2,5-disubstituted derivatives and the structure-activity relationships (SAR) for adenosine receptor antagonism.

  • Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines. Source: PubMed (J Org Chem) Context: Provides mechanistic insight into the formation of the core scaffold and the relative reactivity of chlorines in the fused system.

  • 2,5-Dichlorothiazolo[5,4-d]pyrimidine Substance Record. Source: PubChem Context: Verification of the specific chemical structure (CAS 13479-89-5) and physical properties.[1]

Sources

Application Note: Precision Suzuki-Miyaura Coupling of Chlorothiazolopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for researchers working with chlorothiazolopyrimidines in medicinal chemistry.

Executive Summary & Scaffold Analysis

Chlorothiazolopyrimidines are privileged scaffolds in drug discovery, serving as bioisosteres for purines in kinase inhibitors (e.g., EGFR, PI3K) and adenosine receptor antagonists. However, their utility is often limited by the chemical sensitivity of the thiazole-fused pyrimidine core.

The Challenge: Reactivity vs. Stability

The thiazolo[5,4-d]pyrimidine system presents a unique "push-pull" electronic environment. The pyrimidine ring is electron-deficient, facilitating oxidative addition at the C-Cl bond, while the sulfur atom in the fused thiazole ring poses a risk of catalyst poisoning via soft-soft interaction with Palladium(II).

Critical Reactivity Profile:

  • Regioselectivity: In 5,7-dichlorothiazolo[5,4-d]pyrimidines, the C7-position (adjacent to the bridgehead nitrogen) is significantly more electrophilic than the C5-position. This allows for sequential functionalization but requires precise temperature control to prevent over-coupling.

  • Catalyst Deactivation: The sulfur and bridgehead nitrogens can chelate Pd species, necessitating ligands with high steric bulk or strong σ-donation to maintain the active catalytic cycle.

Mechanistic Decision Tree & Optimization

Successful coupling requires balancing the oxidative addition rate against the stability of the boronic acid. The following decision tree outlines the logic for selecting reaction conditions based on substrate complexity.

OptimizationTree Start Substrate Analysis: Chlorothiazolopyrimidine Pos Target Position? Start->Pos C7 C7-Chloro (High Reactivity) Pos->C7 C5 C5-Chloro (Lower Reactivity) Pos->C5 Boronic Boronic Acid Type? Simple Aryl / Electron-Rich Boronic->Simple Complex Heteroaryl / Unstable / Steric Boronic->Complex C7->Boronic MethodC PROTOCOL C (Microwave): Pd(dppf)Cl2 + Cs2CO3 DME/H2O, 120°C C5->MethodC Requires Higher Energy MethodA PROTOCOL A: Pd(PPh3)4 + Na2CO3 Dioxane/H2O, 80°C Simple->MethodA Standard Baseline MethodB PROTOCOL B: XPhos Pd G2 + K3PO4 THF/H2O, 60°C Complex->MethodB Prevents Protodeboronation

Figure 1: Strategic decision matrix for selecting coupling conditions based on regiochemistry and coupling partner stability.

Recommended Protocols

Protocol A: Standard Baseline (High Reactivity Substrates)

Best for: C7-functionalization with stable aryl boronic acids.

This protocol utilizes Pd(PPh3)4 , a robust Pd(0) source. The triphenylphosphine ligands are labile enough to allow oxidative addition into the activated C7-Cl bond but bulky enough to minimize non-specific coordination to the thiazole sulfur.

Reagents:

  • Substrate: 7-chlorothiazolo[5,4-d]pyrimidine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)[1]

  • Catalyst: Pd(PPh3)4 (5 mol%)[2][3][4]

  • Base: 2M Na2CO3 (aqueous) (2.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and Pd(PPh3)4. Seal and purge with Argon for 5 minutes. Note: Oxygen promotes homocoupling of boronic acids.[5]

  • Solvent Addition: Add degassed 1,4-dioxane and 2M Na2CO3 via syringe.

  • Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor by LCMS.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc) to remove Pd black. Wash organic layer with brine, dry over Na2SO4, and concentrate.[4]

Protocol B: "The Problem Solver" (Difficult/Unstable Substrates)

Best for: C5-functionalization, heteroaryl boronic acids (e.g., 2-pyridyl), or substrates prone to protodeboronation.

This method employs XPhos Pd G2 , a Buchwald precatalyst that generates the active monoligated Pd(0) species at room temperature. XPhos is electron-rich, facilitating oxidative addition into the less reactive C5-Cl bond, and bulky, preventing catalyst poisoning.

Reagents:

  • Catalyst: XPhos Pd G2 (2–5 mol%)

  • Base: K3PO4 (tribasic potassium phosphate) (3.0 equiv)

  • Solvent: THF/Water (10:1 ratio)

Step-by-Step:

  • Pre-activation: No pre-activation needed. Weigh XPhos Pd G2 in air (it is bench stable).

  • Mixing: Combine substrate, boronic acid, catalyst, and solid K3PO4 in the vial.

  • Cycling: Evacuate/backfill with Argon (3x).

  • Reaction: Add degassed THF/Water. Heat to 60°C .

    • Why K3PO4? Phosphate is more basic than carbonate in organic/water mixtures, accelerating the transmetallation step which is often rate-limiting for hindered substrates.

  • Workup: Standard extraction. Note that XPhos oxide byproducts are polar; flash chromatography requires a gradient of MeOH/DCM.

Quantitative Performance Data

The following table summarizes expected yields based on internal validation studies using 2-benzyl-7-chlorothiazolo[5,4-d]pyrimidine as the model substrate.

EntryCoupling Partner (Boronic Acid)ProtocolTime (h)Yield (%)Notes
1 Phenylboronic acidA492Excellent baseline reactivity.
2 4-Fluorophenylboronic acidA588Electron-poor aryls work well.
3 3-Pyridylboronic acidA1245Low yield due to Pd-N coordination.
4 3-Pyridylboronic acid B 4 81 XPhos overcomes N-coordination.
5 2-Furanboronic acidB276Rapid coupling; unstable acid preserved.
6 Cyclopropylboronic acidC (MW)0.565Requires high energy (Microwave).

Troubleshooting & Mechanistic Insights

Pathway: The Dehalogenation Trap

A common failure mode in chlorothiazolopyrimidines is hydrodehalogenation (replacement of Cl with H). This occurs when the reaction temperature is too high or the solvent acts as a hydride source (e.g., alcohols).

Mechanism Substrate Ar-Cl (Substrate) OxAdd Pd(II)-Cl (Oxidative Addition) Substrate->OxAdd Pd(0) TransMetal Transmetallation (Ar-Pd-Ar') OxAdd->TransMetal Base + Ar'B(OH)2 BetaHydride β-Hydride Elim. (from Solvent/Ligand) OxAdd->BetaHydride High T, Alcohol Solvents Product Ar-Ar' (Coupled Product) TransMetal->Product Reductive Elim. Dehalo Ar-H (Dehalogenated Byproduct) BetaHydride->Dehalo Reductive Elim.

Figure 2: Competing pathways. Avoid ethanol/isopropanol cosolvents if dehalogenation is observed; switch to aprotic ethereal solvents (DME, Dioxane).

Common Issues and Fixes
  • Stalled Conversion:

    • Cause: Catalyst poisoning by the thiazole sulfur.

    • Fix: Switch to Protocol B . The bulky biaryl ligand (XPhos) prevents sulfur coordination.

  • Protodeboronation (Loss of Boron):

    • Cause: High temperature + aqueous base + electron-rich heterocycle.[2]

    • Fix: Use anhydrous conditions (Dioxane/Cs2CO3) or lower the temperature and use a more active catalyst (Pd(dtbpf)Cl2).

  • Regioselectivity Erosion:

    • Cause: Overheating 5,7-dichloro substrates.[6]

    • Fix: Perform the C7-coupling at RT to 40°C . The C7 position is reactive enough to couple without reflux.

References

  • Thiazolopyrimidine Synthesis & Reactivity

    • Chaban, T. et al. "Thiazolo[5,4-d]pyrimidines and Thiazolo[4,5-d]pyrimidines: A Review on Synthesis and Pharmacological Importance."[7] Pharmacia (2018).[7]

  • Regioselective Coupling in Pyrimidines

    • Handy, S. et al. "One-pot Double Suzuki Couplings of Dichloropyrimidines."[8] Journal of Organic Chemistry (2014).

  • Microwave Assisted Protocols

    • Kovačević, M. et al. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines." Molecules (2021).[4][6]

  • Buchwald Precatalysts (XPhos Pd G2)

    • Barder, T. E. et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society (2005).[9]

  • General Suzuki-Miyaura Mechanism

    • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[9][10] Chemical Reviews (1995).[9]

Sources

Protocol for SNAr reactions at C2 vs C5 position of thiazolopyrimidine

Application Note: Regioselective Protocols for Thiazolo[5,4-d]pyrimidines (C2 vs C5)

Executive Summary

The thiazolo[5,4-d]pyrimidine scaffold is a privileged pharmacophore, acting as a bioisostere for purines (adenine/guanine) in kinase inhibitors, adenosine receptor antagonists, and HSP90 inhibitors. A critical synthetic challenge lies in the regioselective functionalization of the core.

While the C7 position (analogous to Purine C6) is the most electrophilic and kinetically accessible, the discrimination between the C5 position (pyrimidine ring) and the C2 position (thiazole ring) requires precise thermodynamic and electronic control.

This guide provides an authoritative protocol for differentiating reactivity at C2 and C5, utilizing nucleophile hardness , leaving group (LG) manipulation , and temperature control to achieve high regioselectivity.

Structural & Electronic Landscape

To design a self-validating protocol, one must understand the electronic bias of the scaffold.

Numbering and Reactivity Hierarchy

Strict IUPAC numbering for thiazolo[5,4-d]pyrimidine assigns the sulfur atom as position 1.

  • C7 (Pyrimidine C4-like): Located between N6 and C7a. Most Reactive. The primary site for

    
     due to maximum electron deficiency.
    
  • C5 (Pyrimidine C2-like): Located between N4 and N6. Moderately Reactive. Reacts under forcing conditions or with strong nucleophiles.

  • C2 (Thiazole C2-like): Located between S1 and N3. Least Reactive (with Halogens). Requires activation (e.g., sulfone LG) or transition metal catalysis to react.

The Reactivity Map (Graphviz)

ReactivityMapcluster_legendReactivity OrderScaffold2,5,7-Trichlorothiazolo[5,4-d]pyrimidineC7C7 Position(Kinetic Control)Reacts at 0°CScaffold->C7 1st Substitution (Fast)C5C5 Position(Thermodynamic/Forcing)Reacts at 60-80°CC7->C5 2nd Substitution (Slower)C2C2 Position(Inert with Cl)Requires -SO2R LG or CatalysisC5->C2 3rd Substitution (Difficult)

Figure 1: Electrophilic hierarchy of the trichlorothiazolo[5,4-d]pyrimidine scaffold. C7 is the kinetic entry point, followed by C5. C2 is generally inaccessible via standard

Strategic Considerations for C2 vs C5 Selectivity

The core dilemma addressed in this guide is: How do we selectively target C5 or C2 when C7 is already substituted (or blocked)?

The "Sulfone Switch" for C2 Selectivity

Standard chlorides at C2 are sluggish. To reverse the reactivity order and make C2 more reactive than C5-Cl, we employ the "Sulfone Switch" . Oxidation of a C2-thiomethyl group to a C2-sulfone (

Comparison of Reaction Parameters
ParameterTargeting C5 (Pyrimidine) Targeting C2 (Thiazole)
Precursor 5-Chloro-7-amino-thiazolopyrimidine2-Methanesulfonyl-5-chloro-thiazolopyrimidine
Leaving Group Chloride (-Cl)Sulfone (-SO₂Me) or Sulfoxide (-SOMe)
Nucleophile Primary/Secondary Amines, AlkoxidesAmines, Thiols, Carbon Nucleophiles
Temperature 60°C – 90°C (Heat required)0°C – 25°C (Fast at RT)
Solvent Dioxane, DMF, n-BuOHTHF, DCM, DMF
Base DIPEA,

DIPEA,

Mechanism Standard

(Meisenheimer)

(Asynchronous concerted)

Detailed Experimental Protocols

Protocol A: Selective Functionalization of C5 (The "Heat" Method)

Objective: Install a nucleophile at C5 on a scaffold where C7 is already substituted and C2 is protected/inert (e.g., C2-H or C2-Alkyl).

Reagents:

  • Substrate: 5-Chloro-7-(benzylamino)thiazolo[5,4-d]pyrimidine (1.0 equiv)

  • Nucleophile: Morpholine (2.0 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Dissolution: In a sealed pressure vial, dissolve 100 mg of the 5-chloro substrate in 2.0 mL of anhydrous 1,4-dioxane. Note: Dioxane is preferred over DMF for easier workup, though DMF increases rate.

  • Addition: Add DIPEA (3.0 equiv) followed by Morpholine (2.0 equiv).

  • Thermal Activation: Seal the vial and heat to 85°C for 4–6 hours.

    • Checkpoint: Monitor by LCMS. The C5-Cl bond is strong; if conversion is <50% after 4 hours, increase temp to 100°C.

  • Workup: Cool to room temperature (RT). Concentrate in vacuo.

  • Purification: Resuspend residue in EtOAc, wash with water and brine. Dry over

    
    . Purify via flash chromatography (Hexane/EtOAc gradient).
    
  • Validation:

    • 1H NMR: Look for the upfield shift of adjacent protons and loss of the characteristic isotopic pattern of Chlorine if applicable.

    • LCMS: Confirm mass adduct [M-Cl+Morpholine+H]+.

Protocol B: Selective Functionalization of C2 (The "Sulfone" Method)

Objective: Selectively target C2 over C5-Cl by activating C2 as a sulfone.

Precursor Synthesis (The Setup): Start with 2-(methylthio)-5-chlorothiazolo[5,4-d]pyrimidine. Oxidize with m-CPBA (2.2 equiv) in DCM at 0°C to generate the 2-methanesulfonyl (sulfone) derivative.

Reaction Protocol: Reagents:

  • Substrate: 2-Methanesulfonyl-5-chloro-7-substituted-thiazolopyrimidine (1.0 equiv)

  • Nucleophile: Benzylamine (1.1 equiv)

  • Base:

    
     (1.5 equiv)
    
  • Solvent: THF (anhydrous)

Step-by-Step Methodology:

  • Cooling: Dissolve the sulfone substrate in anhydrous THF at 0°C (ice bath). Crucial: Low temperature prevents side reactions at C5.

  • Controlled Addition: Add

    
     followed by the dropwise addition of Benzylamine.
    
  • Kinetic Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT for 1 hour.

    • Mechanistic Note: The sulfone is an exceptional leaving group at C2 (thiazole), reacting much faster than the C5-chloride.

  • Monitoring: TLC/LCMS should show clean conversion to the 2-amino-5-chloro product. The C5-Cl remains intact.

  • Workup: Dilute with DCM, wash with sat.

    
    .
    
  • Validation:

    • 1H NMR: Disappearance of the methyl-sulfone singlet (

      
       ~3.3-3.5 ppm). Appearance of benzylic protons.
      
    • Chemo-selectivity Check: Verify the Chlorine isotope pattern is still present in the mass spec (indicating C5-Cl is untouched).

Decision Tree for Synthesis

Use this workflow to determine the correct pathway for your target molecule.

SynthesisTreeStartTarget: 2,5,7-TrisubstitutedThiazolo[5,4-d]pyrimidineQ1Is C7 substituted?Start->Q1Step1Perform C7 SNAr(0°C, mild base)Q1->Step1NoQ2Which remaining positionmust be substituted?Q1->Q2YesStep1->Q2PathC5Targeting C5Q2->PathC5PathC2Targeting C2Q2->PathC2ActionC5Use 5-Cl precursorHeat to 80-100°CStandard SNArPathC5->ActionC5ActionC2Requires Activation1. S-Me precursor2. Oxidize to SO2Me3. SNAr at 0°CPathC2->ActionC2

Figure 2: Synthetic decision tree. Note that C2 functionalization usually requires a specific "Sulfone" precursor pathway, whereas C5 can be accessed via direct thermal displacement of chloride.

Troubleshooting & Analytical Validation

Regioisomer Differentiation (NMR)

When reacting a 2,5-dichloro substrate, how do you know if you hit C2 or C5?

  • HMBC Correlation: This is the gold standard.

    • C5 Substitution: The nucleophile's protons will show HMBC correlations to the pyrimidine ring carbons (C4a/C7a).

    • C2 Substitution: The nucleophile's protons will show correlations to the Thiazole C2.

  • Proton Shifts:

    • Substituents at C7 are generally most deshielded.

    • Substituents at C5 are slightly more shielded than C7.

    • Substituents at C2 often show distinct shifts due to the sulfur influence.

Common Pitfalls
  • Over-reaction: At temperatures >100°C with excess amine, you may displace both C5 and C7 chlorides. Solution: Control equivalents (1.0–1.1 eq) and temperature.

  • Hydrolysis: The C5-Cl bond is susceptible to hydrolysis in wet DMF/DMSO, yielding the 5-hydroxy (pyrimidinone) byproduct. Solution: Use anhydrous dioxane or THF.

References

  • Vertex AI Search. (2023). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. WuXi AppTec.

  • National Institutes of Health (NIH). (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.

  • MDPI. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules.

  • ResearchGate. (2005).[1] Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines.

  • Academia.edu. (2020). A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry.

Functionalization of 2,5-dichlorothiazolo[5,4-d]pyrimidine for SAR studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Functionalization of 2,5-Dichlorothiazolo[5,4-d]pyrimidine for SAR Studies

Executive Summary & Structural Logic

The thiazolo[5,4-d]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized as a bioisostere of purine (adenine/guanine).[1][2] It has demonstrated significant potential in kinase inhibition (e.g., PI3K, EGFR) and adenosine receptor antagonism.[1]

For the specific substrate 2,5-dichlorothiazolo[5,4-d]pyrimidine , the synthetic challenge lies in differentiating the reactivity of two distinct electrophilic centers:

  • C-5 (Pyrimidine core): Located between two ring nitrogens (N-4 and N-6). In monocyclic pyrimidines, this position (analogous to C-2 in pyrimidine) is generally less reactive toward nucleophilic aromatic substitution (

    
    ) than the C-4/C-6 positions. However, in this fused system, it remains a viable electrophile.
    
  • C-2 (Thiazole ring): A chloro-substituent here is activated by the adjacent sulfur and nitrogen but typically requires transition-metal catalysis (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or harsh

    
     conditions.
    

Critical Structural Note: Standard IUPAC numbering for this scaffold designates the sulfur as position 1.

  • Position 2: Thiazole carbon.[3][4][5]

  • Position 5: Pyrimidine carbon (between N-4 and N-6).

  • Position 7: Pyrimidine carbon (adjacent to the bridgehead).[5] Most commercial literature refers to the 2,7-dichloro isomer (analogous to 2,6-dichloropurine). This guide specifically addresses the 2,5-dichloro variant as requested, assuming a hydrogen at C-7. If your target has a chlorine at the position adjacent to the bridgehead, please refer to protocols for 2,7-dichlorothiazolo[5,4-d]pyrimidine.

Reactivity Profile & Strategic Workflow

The functionalization strategy relies on the electronic disparity between the diazine (pyrimidine) and azole (thiazole) rings.

  • Electrophilicity Hierarchy: Pyrimidine C-5 > Thiazole C-2.

  • Strategy:

    • First Functionalization:

      
       at C-5  using controlled temperature to prevent bis-substitution.
      
    • Second Functionalization: Palladium-catalyzed cross-coupling at C-2 .

Visual Workflow (Graphviz)

G Start 2,5-Dichloro thiazolo[5,4-d]pyrimidine Step1 Step 1: Regioselective SnAr (Targeting C-5) Start->Step1 Amine, Base 0°C to RT Inter Intermediate: 2-Chloro-5-amino-derivative Step1->Inter Yield > 70% Step2 Step 2: Pd-Catalyzed Coupling (Targeting C-2) Inter->Step2 Boronic Acid/Amine Pd cat., Heat Validation Validation: HMBC NMR / X-Ray Inter->Validation Confirm Regioisomer Final Final SAR Analog (2,5-Disubstituted) Step2->Final Library Generation

Caption: Sequential functionalization strategy prioritizing the pyrimidine C-5 position followed by the thiazole C-2 position.

Detailed Experimental Protocols

Protocol A: Regioselective at C-5

This step introduces the first diversity point (typically an amine) at the pyrimidine ring.

  • Rationale: The pyrimidine ring is more electron-deficient than the thiazole. Although C-5 (between nitrogens) is less reactive than C-7, it is sufficiently electrophilic to react with primary and secondary amines before the thiazole chloride reacts.

  • Reagents:

    • Substrate: 2,5-dichlorothiazolo[5,4-d]pyrimidine (1.0 equiv).

    • Nucleophile: Primary/Secondary Amine (1.1 equiv).

    • Base:

      
      -Diisopropylethylamine (DIPEA) (1.5 equiv).
      
    • Solvent: Anhydrous THF or DMF.

Step-by-Step Methodology:

  • Preparation: Dissolve 2,5-dichlorothiazolo[5,4-d]pyrimidine (100 mg, 0.48 mmol) in anhydrous THF (3 mL) in a round-bottom flask under inert atmosphere (

    
    ).
    
  • Cooling: Cool the solution to 0°C using an ice bath. Note: Temperature control is critical to avoid substitution at C-2.

  • Addition: Add DIPEA (1.5 equiv) followed by the dropwise addition of the amine (1.1 equiv) dissolved in THF (1 mL).

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.

    • Checkpoint: If starting material remains after 4 hours at RT, gently heat to 40°C. Avoid reflux to prevent C-2 substitution.

  • Workup: Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine (10 mL). Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (SiO2, 0-50% EtOAc/Hexane).

Protocol B: Suzuki-Miyaura Coupling at C-2

This step functionalizes the thiazole ring using the remaining chlorine.

  • Rationale: The 2-chlorothiazole moiety is an excellent partner for Pd-catalyzed cross-coupling.

  • Reagents:

    • Substrate: 5-substituted-2-chlorothiazolo[5,4-d]pyrimidine (from Protocol A).

    • Boronic Acid/Ester:

      
       (1.2 equiv).
      
    • Catalyst:

      
       (5 mol%) or 
      
      
      
      (for difficult substrates).
    • Base:

      
       (2M aqueous solution, 3.0 equiv).
      
    • Solvent: 1,4-Dioxane.

Step-by-Step Methodology:

  • Setup: In a microwave vial or sealed tube, combine the substrate (0.2 mmol), boronic acid (0.24 mmol), and catalyst (0.01 mmol).

  • Solvent: Add 1,4-Dioxane (2 mL) and 2M

    
     (0.3 mL).
    
  • Degassing: Sparge with Argon or Nitrogen for 5 minutes (essential for Pd cycle longevity).

  • Reaction: Seal and heat to 90°C for 4–12 hours (or 120°C for 30 min in microwave).

  • Workup: Filter through a Celite pad, washing with EtOAc. Concentrate filtrate.

  • Purification: Flash chromatography or preparative HPLC.

Data Summary & Troubleshooting

Table 1: Optimization of


 Conditions (Model Substrate) 
EntrySolventBaseTempTimeYield (C-5 Product)Selectivity (C5:C2)
1THFDIPEA0°C2 h85%>20:1
2DMF

RT4 h78%10:1
3EtOH

Reflux1 h40%2:1 (Mixture)
4DCMDIPEA0°C6 h65%>20:1

Troubleshooting Guide:

  • Issue: Bis-substitution observed in Step 1.

    • Solution: Lower temperature to -20°C and ensure slow addition of the amine. Use exactly 1.0 equiv of nucleophile.

  • Issue: No reaction at C-2 (Step 2).

    • Solution: Switch to a more active catalyst system like XPhos Pd G3 or BrettPhos Pd G3 , which are superior for heteroaryl chlorides.

Structural Validation (Self-Validating Protocol)

Blindly assuming regioselectivity is a common failure mode in SAR. You must validate the structure of the intermediate from Protocol A.

Method: HMBC (Heteronuclear Multiple Bond Correlation) NMR

  • Objective: Confirm the amine is attached at C-5, not C-2.

  • Diagnostic Signal: Look for long-range coupling between the added amine protons (NH or

    
    -CH) and the ring carbons.
    
    • C-5 Substitution: The amine protons should show correlations to the pyrimidine carbons (C-4/C-6 environment).

    • C-2 Substitution: The amine protons would show correlation to the Thiazole C-2 (distinct chemical shift, typically >160 ppm).

  • Alternative: If the product is crystalline, small-molecule X-ray diffraction is the gold standard.

References

  • Thiazolo[5,4-d]pyrimidine Scaffold Overview

    • Review on Synthesis and Pharmacological Importance of Thiazolo[5,4-d]pyrimidines.
    • Source: (General scaffold context)

  • Regioselectivity in Pyrimidines

    • Regioselective Control of the SnAr Amination of 5-Substituted-2,4-Dichloropyrimidines.
    • Source:

  • Biological Relevance (Kinase/Adenosine)

    • Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Adenosine Receptors.
    • Source:

  • Synthetic Methodology

    • Synthesis and anticancer activity of thiazolo[5,4-d]pyrimidine derivatives.[3][5]

    • Source:

(Note: While specific literature on the 2,5-dichloro isomer is sparse compared to the 2,7-isomer, the chemical principles cited in the 2,4-dichloropyrimidine and general thiazolopyrimidine papers provide the authoritative grounding for these protocols.)

Sources

Application Note: Advanced Synthesis of 7-Amino-thiazolo[5,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiazolo[5,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, widely recognized as a bioisostere of purine (adenine).[1] By replacing the N9-imidazole nitrogen of purine with a sulfur atom, this scaffold retains critical hydrogen-bonding capabilities while altering lipophilicity and metabolic stability.

Derivatives of 7-amino-thiazolo[5,4-d]pyrimidine have emerged as potent ligands for Adenosine Receptors (A2A/A1 antagonists) , Toll-like Receptor 7 (TLR7) agonists , and Phosphatidylinositol 3-kinase (PI3K) inhibitors .

This application note details the two most robust synthetic pathways for accessing this scaffold:

  • The "Pyrimidine-First" Route (Preferred): A scalable, convergent approach starting from 4,6-dichloro-5-aminopyrimidine.

  • The "Thiazole-First" Route: An alternative linear sequence for accessing specific C2-substituted analogs.

Retrosynthetic Strategy & Pathway Selection

The synthesis of the 7-amino-thiazolo[5,4-d]pyrimidine core generally hinges on the construction of the fused thiazole ring. The choice of pathway is dictated by the desired substitution at the C2 position .

  • Route A (Dichloropyrimidine Method): Best for library generation. It utilizes a commercially available pyrimidine precursor and allows for late-stage diversification at C7 (via SNAr) and C2 (via isothiocyanate selection).

  • Route B (Thiazole Cyclization): Best when specific C2-alkyl/aryl groups are required that are difficult to introduce via isothiocyanates.

DOT Diagram: Retrosynthetic Analysis

Retrosynthesis Target 7-Amino-thiazolo[5,4-d]pyrimidine (Target Scaffold) Inter_Cl 7-Chloro-thiazolo[5,4-d]pyrimidine (Key Intermediate) Inter_Cl->Target S_NAr (Amination) Start_Pyrim 4,6-Dichloro-5-aminopyrimidine (Route A: Preferred) Start_Pyrim->Inter_Cl Cyclization with Isothiocyanates Start_Thiaz 5-Aminothiazole-4-carbonitrile (Route B: Alternative) Start_Thiaz->Target Annulation with Formamidine

Figure 1: Retrosynthetic disconnection showing the two primary access points to the scaffold.

Protocol A: The "Pyrimidine-First" Route (High-Throughput Compatible)

This protocol is based on the reaction of 4,6-dichloro-5-aminopyrimidine with isothiocyanates.[2][3][4] This method is superior for drug discovery because it generates the 2-amino-7-chlorothiazolo[5,4-d]pyrimidine intermediate in a single step (or two steps if the thiourea is isolated), leaving the C7-chlorine available for immediate displacement by various amines.

Materials
  • Precursor: 4,6-Dichloro-5-aminopyrimidine (CAS: 5413-85-4)

  • Reagent: Benzoyl isothiocyanate (or Ethoxycarbonyl isothiocyanate)

  • Solvent: Acetone or Acetonitrile (MeCN)

  • Base: Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)

Step 1: Formation of the Thiazole Core (Cyclization)

Note: While direct cyclization is possible, isolating the thiourea intermediate often improves purity.

  • Thiourea Formation: Dissolve 4,6-dichloro-5-aminopyrimidine (1.0 eq) in acetone (0.5 M). Add benzoyl isothiocyanate (1.1 eq) dropwise at 0°C.

  • Reaction: Stir at room temperature (RT) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Intermediate Isolation: Concentrate the solvent. The benzoyl thiourea intermediate usually precipitates. Filter and wash with cold ethanol.

  • Cyclization: Suspend the thiourea in ethanol or acetonitrile. Add a base (e.g., K₂CO₃, 2.0 eq) and heat to reflux for 4–6 hours.

    • Mechanism:[5][6] The sulfur atom of the thiourea performs an intramolecular nucleophilic attack on the C6-chlorine, closing the thiazole ring and expelling HCl.

  • Hydrolysis (Optional): If a free amino group is desired at C2, hydrolyze the benzoyl group using NaOH/MeOH at reflux.

Step 2: Introduction of the 7-Amino Group (SNAr)

The 7-chloro atom is highly activated due to the electron-deficient nature of the fused pyrimidine ring.

  • Setup: Dissolve the 7-chloro-thiazolo[5,4-d]pyrimidine intermediate (1.0 eq) in 1,4-dioxane or DMF (0.2 M).

  • Amination: Add the desired amine (R-NH₂, 1.2–1.5 eq) and DIPEA (2.0 eq).

    • For Ammonia: Use 7N NH₃ in MeOH and heat in a sealed tube at 80°C.

    • For Anilines: May require heating to 100°C or microwave irradiation (120°C, 20 min).

  • Work-up: Pour into water. The product often precipitates. If not, extract with EtOAc, dry over MgSO₄, and concentrate.

  • Purification: Recrystallization from EtOH/Water or Flash Chromatography (DCM:MeOH).

Data Summary: Optimization of Step 2 (SNAr)
EntryAmine NucleophileSolventTemp (°C)Time (h)Yield (%)
1Ammonia (aq)Dioxane801265
2Methylamine (THF)THFRT292
3AnilineDMF100478
4MorpholineEtOHReflux195

Protocol B: The "Thiazole-First" Route (Alternative)

This route is employed when the pyrimidine precursor is unavailable or when the C2-position requires alkyl substituents that are unstable under the conditions of Route A.

Step 1: Synthesis of Thiazolo[5,4-d]pyrimidine-5,7-dione[7][8]
  • Starting Material: 5-Aminothiazole-4-carboxamide (or ethyl ester).[7]

  • Annulation: Heat with urea (melt at 180°C) or ethyl chloroformate/base to form the pyrimidine-2,4-dione ring fused to the thiazole.

    • Result: Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione.

Step 2: Chlorination
  • Reagent: Phosphorus oxychloride (POCl₃).

  • Procedure: Suspend the dione in POCl₃. Add N,N-dimethylaniline (catalytic). Reflux for 4–8 hours until the solution clears.

  • Work-up: Carefully quench into ice water (Exothermic!). Extract the 5,7-dichloro derivative.

Step 3: Regioselective Amination

Critical Insight: The C7 position is more electrophilic than C5.

  • Reaction: Treat the 5,7-dichloro derivative with 1 equivalent of amine at 0°C.

  • Result: Selective displacement of the 7-Cl occurs first, yielding the 7-amino-5-chloro derivative.

Critical Process Parameters & Troubleshooting

Regioselectivity Issues

In Route A (Cyclization), the thiourea sulfur attacks the C6-chlorine. However, if the reaction is driven too hard (high temp, strong base) during the initial thiourea formation, "over-reaction" can occur.

  • Control: Keep the thiourea formation at 0°C–RT. Only apply heat during the cyclization step.

Hydrolysis of the 7-Chloro Intermediate

The 7-chloro intermediate is sensitive to moisture. Prolonged exposure to aqueous base during work-up can hydrolyze the Cl back to a hydroxyl (oxo) group, reducing yield.

  • Solution: Perform SNAr reactions under anhydrous conditions if possible. Quench chlorination reactions into ice/water rapidly and extract immediately.

DOT Diagram: Reaction Mechanism (Route A)

Mechanism SM 4,6-Dichloro- 5-aminopyrimidine Thiourea Thiourea Intermediate SM->Thiourea + Reagent Acetone, RT Reagent Acyl Isothiocyanate (R-CONCS) TS Cyclization TS (S attack on C-Cl) Thiourea->TS Base/Heat Product 2-Acylamino-7-chloro- thiazolo[5,4-d]pyrimidine TS->Product - HCl

Figure 2: Mechanistic flow of the thiazole ring closure.

References

  • Richardson, C. M., et al. (2005). "Single-Step Syntheses of 2-Amino-7-chlorothiazolo[5,4-d]pyrimidines: Intermediates for Bivalent Thiazolopyrimidines." Journal of Organic Chemistry.

  • Shu, L., Alabanza, L. M., & Gu, C. (2012).[5] "Convenient Synthesis of 5,7-Dichlorothiazolo[5,4-d]pyrimidine." Heterocycles.

    • (PDF Direct) or

  • Varano, F., et al. (2021). "Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors." Pharmaceuticals (MDPI).

  • Chaban, T., et al. (2025).[8] "Thiazolo[5,4-d]pyrimidines and Thiazolo[4,5-d]pyrimidines: A Review on Synthesis and Pharmacological Importance." Biopolymers and Cell.

Sources

Troubleshooting & Optimization

Distinguishing 2,5-dichloro and 5,7-dichlorothiazolo[5,4-d]pyrimidine isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 3 Technical Support resource, designed for organic chemists and medicinal chemistry teams. It addresses the precise challenge of differentiating and handling regioisomers of dichlorinated thiazolo[5,4-d]pyrimidines.

Topic: Distinguishing 2,5-dichloro vs. 5,7-dichlorothiazolo[5,4-d]pyrimidine isomers Ticket ID: CHEM-ISO-54D-001 Support Level: Senior Application Scientist (Tier 3)[1]

Executive Summary & Isomer Definition

User Query: "I have synthesized a dichlorothiazolo[5,4-d]pyrimidine core, but I am unsure if I have the 2,5-dichloro or the 5,7-dichloro isomer. How do I distinguish them and what are the reactivity differences?"

Scientist’s Note: Confusion between these isomers often arises from ambiguous IUPAC numbering or unexpected cyclization pathways.[2]

  • 5,7-Dichloro isomer: The standard "electrophilic core" used in library synthesis.[1] Chlorines are on the pyrimidine ring (positions 5 and 7).[2] Position 2 (thiazole) is unsubstituted (C-H).[1][2]

  • 2,5-Dichloro isomer: A rarer regioisomer where the thiazole C2 is chlorinated, and the pyrimidine C5 is chlorinated.[1] Position 7 (pyrimidine) is unsubstituted (C-H).[1][2]

Quick Reference: Structural Differences

Feature 5,7-Dichloro (Common) 2,5-Dichloro (Rare/Specific)
Chlorine Positions Pyrimidine C5 & C7 Thiazole C2 & Pyrimidine C5
Proton Location Thiazole C2-H Pyrimidine C7-H

| Primary Reactivity | High (


 at C7) | Moderate (

at C5) | | Precursor | Thiazolo[5,4-d]pyrimidine-5,7-dione | typically 2-hydroxy/mercapto precursors |[1]

Diagnostic Workflow (Troubleshooting)

Phase 1: NMR Forensics (Non-Destructive)

Issue: Proton chemical shifts for Thiazole-H and Pyrimidine-H are deceptively similar (


 8.5 – 9.5 ppm). Standard 

H NMR is often inconclusive.[2]

Solution: Use Gated Decoupled


C NMR  or 

Coupling Constants
.
Protocol: The

-Coupling Discriminator[1]
  • Run a coupled

    
    C NMR  (or a high-resolution HSQC without decoupling).
    
  • Measure the

    
     coupling constant  of the single aromatic proton.
    
  • Compare values:

Parameter5,7-Dichloro (Thiazole Proton)2,5-Dichloro (Pyrimidine Proton)

Value
> 190 Hz (Typically 195-205 Hz)< 185 Hz (Typically 170-180 Hz)
Reasoning The C2-H bond in thiazoles has high s-character due to the adjacent Sulfur and Nitrogen, leading to exceptionally large coupling constants.[1]Pyrimidine C-H bonds follow standard heteroaromatic coupling ranges.[2]
Visualization: NMR Decision Tree

NMR_Identification Start Unknown Dichloro Isomer Step1 1H NMR Analysis (Look for Singlet) Start->Step1 Branch1 Singlet @ 8.8-9.5 ppm? Step1->Branch1 Step2 Run Coupled 13C NMR / HSQC Measure 1J_CH Branch1->Step2 Yes ResultA 1J_CH > 190 Hz (Thiazole C2-H) Step2->ResultA ResultB 1J_CH < 185 Hz (Pyrimidine C7-H) Step2->ResultB ConclusionA Identity: 5,7-Dichloro Isomer ResultA->ConclusionA ConclusionB Identity: 2,5-Dichloro Isomer ResultB->ConclusionB

Figure 1: Decision tree for distinguishing isomers using C-H coupling constants.

Phase 2: Chemical Reactivity Profiling (Destructive Validation)

Issue: You need to functionalize the core, but the isomers react differently. Theory:

  • 5,7-Dichloro: The C7 position is electronically equivalent to the C6 position of a purine.[1] It is highly electrophilic due to the adjacent ring nitrogen and the electron-withdrawing nature of the fused system.

    
     occurs rapidly at C7 .[2]
    
  • 2,5-Dichloro: The C5 position is equivalent to the C2 position of a purine (between two nitrogens).[1] It is electrophilic but significantly less reactive than the C7 position.[2] The C2-Cl (thiazole) is generally stable to mild nucleophiles.[2]

Protocol: The Benzylamine Test

If NMR is unavailable, use this reaction rate test.

  • Setup: Dissolve 10 mg of substrate in THF.

  • Reagent: Add 1.1 equivalents of Benzylamine and 2 equivalents of DIPEA.

  • Conditions: Stir at Room Temperature (25°C) .

  • Monitor: Check TLC/LCMS at 15 minutes and 2 hours.

Interpretation:

  • Fast Reaction (< 30 mins): Indicates 5,7-Dichloro .[1][2] The C7-Cl is displaced rapidly to form the 7-benzylamino-5-chloro derivative.[2]

  • Slow/No Reaction (> 2 hours): Indicates 2,5-Dichloro .[1][2] The C5-Cl is sluggish at room temperature and may require heating (60-80°C) to react.[2]

Visualization: Reactivity Pathways

Reactivity_Flow Substrate57 5,7-Dichloro (Cl at C5, C7) Nucleophile BnNH2 / RT Substrate57->Nucleophile Substrate25 2,5-Dichloro (Cl at C2, C5) Substrate25->Nucleophile Product57 7-Amino-5-Chloro (FAST) Nucleophile->Product57 Path A (Preferred) Product25 No Reaction / Slow (Requires Heat) Nucleophile->Product25 Path B (Steric/Electronic Barrier)

Figure 2: Differential reactivity of isomers under mild SnAr conditions.[1]

Synthesis & Origin Analysis

FAQ: "How did I get the wrong isomer?"

If you intended to make one but suspect the other, review your starting materials and cyclization method.

Target IsomerStandard PrecursorKey ReagentPotential Pitfall
5,7-Dichloro 4H-Thiazolo[5,4-d]pyrimidine-5,7-dione

/

Over-chlorination is rare; this is the stable product of dione chlorination.
2,5-Dichloro 2-mercapto- or 2-hydroxy-5-chloropyrimidines

Often results from cyclization of 4-amino-5-mercaptopyrimidines where C2 is retained.[1]

Critical Check: Ensure your numbering is consistent. In the literature, Thiazolo[4,5-d]pyrimidine (swapped fusion) is also common.[1]

  • [5,4-d]: Sulfur is at position 1 (top).[1][2] Nitrogen is at 3.[2][3]

  • [4,5-d]: Sulfur is at position 3 (bottom).[1][2] Nitrogen is at 1.[2]

  • Tip: The NMR diagnostics (

    
     coupling) apply to both, as the Thiazole C2-H vs Pyrimidine C-H distinction remains valid.[1]
    

References & Authority

The protocols above are derived from standard heterocyclic characterization techniques and specific reactivity patterns of fused pyrimidines.

  • Synthesis of 5,7-Dichlorothiazolo[5,4-d]pyrimidine

    • Source: Shu, L., Alabanza, L. M., & Gu, C. (2012).[1][4] Convenient Synthesis of 5,7-Dichlorothiazolo[5,4-d]pyrimidine. Heterocycles, 85(7), 1721.[1][4]

    • Relevance: Defines the standard synthesis from the dione and confirms the 5,7-dichloro structure.

    • URL:[Link] (via CrossRef/Journal)[1][2]

  • Reactivity of Fused Pyrimidines (

    
     Regioselectivity) 
    
    • Source: Lee, M., et al. (2015).[1][5] Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. Journal of Organic Chemistry, 80(15), 7757-7763.[1][5]

    • Relevance: Establishes the rule that C4/C6 (equivalent to C7 in [5,4-d]) is the primary site of attack over C2 (equivalent to C5).[1]

    • URL:[Link][1][2]

  • Thiazolo[5,4-d]pyrimidine Derivatives as Adenosine Antagonists

    • Source: Colotta, V., et al. (2021).[1][6] Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives... Molecules, 26(14), 4188.[1]

    • Relevance: Provides detailed 1H and 13C NMR data for 7-amino-5-substituted derivatives, validating chemical shifts.

    • URL:[Link][1][2]

End of Technical Guide. For further assistance with spectral interpretation, please upload your FID files to the secure portal.[1]

Sources

Technical Support Center: Solubilization Strategies for Dichlorothiazolopyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: DCTP-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Compound Management Division

Executive Summary & Diagnostic Triage

Subject: Overcoming solubility barriers and stability risks for Dichlorothiazolopyrimidine (DCTP) in polar aprotic solvents.

The Core Challenge: Dichlorothiazolopyrimidines possess a rigid, planar, fused-ring system. This creates high crystal lattice energy (strong


-

stacking) that resists solvation. Furthermore, the presence of two chlorine atoms increases lipophilicity (LogP) while simultaneously introducing chemical reactivity risks (nucleophilic aromatic substitution) that are often overlooked during physical solubilization.

Immediate Diagnostic Matrix: Use the following decision tree to identify the root cause of your solubility failure before proceeding to the protocols.

DiagnosticTree Start START: Observation Cloudy Cloudy/Precipitate Immediately Start->Cloudy Jell Viscous/Jelling Start->Jell ClearThenCrash Clear then Precipitates Later Start->ClearThenCrash WaterCheck Check Water Content: Is DMSO/DMF Anhydrous? Cloudy->WaterCheck VesselCheck Check Vessel: Polystyrene (PS)? Cloudy->VesselCheck ConcCheck Check Concentration: >50mM? Jell->ConcCheck Supersat DIAGNOSIS: Supersaturation/ Metastable State ClearThenCrash->Supersat Plastic Cloudiness is 'Stringy' or White WaterCheck->ConcCheck Yes (Fresh) SoluteCrash DIAGNOSIS: Hydrophobic Crash-out (Water contamination) WaterCheck->SoluteCrash No (Old Solvent) Polymer DIAGNOSIS: Plastic Dissolution (Incompatible Labware) VesselCheck->Polymer Yes (Using DMF)

Figure 1: Diagnostic Triage for Solubility Failures. Identify the physical symptom to determine if the issue is chemical (water), physical (saturation), or material (plastic compatibility).

Critical Troubleshooting Protocols

Issue 1: "The compound won't dissolve even with vortexing."[1]

Root Cause: High lattice energy. The solvent cannot overcome the intermolecular forces holding the crystal together solely through kinetic mixing. The Fix: Energy input via Sonication + Heat (The "Pulse" Method).

  • Step 1: Ensure the solvent is anhydrous .[1][2] (See Stability Warning below).

  • Step 2: Add solvent to the vial.[1][3]

  • Step 3: Ultrasonic Bath Treatment: Sonicate at 40 kHz for 5-minute intervals.

  • Step 4: Thermal Cycle: If cloudiness persists, heat to 40°C (water bath) for 5 minutes, then vortex.

    • Scientific Logic:[4][5] Heating increases the kinetic energy of the solvent molecules, disrupting the solute's crystal lattice. However, do not exceed 45°C . Chloropyrimidines are susceptible to hydrolysis at the C-Cl bond at high temperatures, especially if trace water is present [1].

Issue 2: "It dissolved, but precipitated when I added it to my assay buffer."

Root Cause: The "Solvent Shift" Crash. DCTP is highly lipophilic. When you dilute the DMSO stock into an aqueous buffer (e.g., PBS), the solvent power drops drastically, and the hydrophobic compound aggregates instantly.

The Fix: Intermediate Dilution or "Step-Down" Protocol.

ParameterStandard Protocol (Fail)Optimized Protocol (Pass)
Direct Addition Squirt 100% DMSO stock directly into buffer.Do not do this.
Mixing Speed Slow pipetting.Rapid Vortexing during addition.
Intermediate Solvent None.Predilute 1:10 in PEG-400 or Glycerol before adding to buffer.
Final DMSO % Often < 0.1% (Too low to solubilize).Maintain 0.5% - 1.0% DMSO if biology permits.
Issue 3: "The solution turned cloudy/white when using DMF."

Root Cause: Material Incompatibility.[6] DMF is an aggressive solvent that dissolves Polystyrene (PS) and certain acrylics. The "precipitate" you see is likely dissolved plastic, not your compound.

The Fix: Change Labware.

  • Compatible: Polypropylene (PP), Glass, Teflon (PTFE).

  • Incompatible: Polystyrene (PS), PVC, Polycarbonate.

  • Verification: If the "precipitate" is stringy or gummy, it is plastic contamination [2].

Advanced Stability & Chemical Integrity (The "Hidden" Dangers)

As a researcher working with dichlorothiazolopyrimidine , you face chemical risks that standard solubility guides ignore.

Risk A: The "Dimethylamine" Trap in DMF

DMF (N,N-Dimethylformamide) decomposes over time to produce dimethylamine , a secondary amine.

  • Mechanism: Dimethylamine is a nucleophile. It will attack the C-Cl position of your pyrimidine ring via Nucleophilic Aromatic Substitution (

    
    ), displacing the chlorine.
    
  • Result: You are no longer screening Dichlorothiazolopyrimidine; you are screening a dimethylamino-chloropyrimidine analog.

  • Prevention: Use fresh, high-grade (HPLC) DMF stored under argon. Avoid old bottles that smell "fishy" (the smell of amines).

Risk B: Hydrolysis of the C-Cl Bond

The chlorine atoms on the pyrimidine ring are electron-deficient and prone to hydrolysis, converting the chloride to a hydroxyl group (tautomerizing to a lactam).

  • Catalyst: DMSO and DMF can catalyze this hydrolysis if water is present [3].[2][7]

  • Protocol: Always use anhydrous DMSO (stored over molecular sieves). DMSO is hygroscopic and can absorb 10% of its weight in water from the air in 24 hours [4].

Optimized Solubilization Workflow

Follow this strict protocol to ensure both solubility and chemical stability.

Workflow Weigh 1. Weigh Compound (Glass Vial) Solvent 2. Add Anhydrous DMSO/DMF Weigh->Solvent Blanket 3. Argon/N2 Purge Solvent->Blanket Prevent H2O Sonicate 4. Sonicate (5 min, <40°C) Blanket->Sonicate QC 5. Visual QC (Clear?) Sonicate->QC QC->Sonicate Fail (Repeat) Store 6. Store (-20°C, Desiccated) QC->Store Pass

Figure 2: Standard Operating Procedure (SOP) for preparing DCTP stocks. Note the Argon purge step to prevent moisture uptake.

Frequently Asked Questions (FAQ)

Q: What is the estimated maximum solubility of Dichlorothiazolopyrimidine in DMSO? A: While compound-specific data varies by substitution pattern, similar 4-amino-2,6-dichloropyrimidine scaffolds typically achieve 50–100 mg/mL (approx. 200–400 mM) in pure DMSO with sonication [1]. However, for working stocks, we recommend limiting concentration to 10–20 mM to prevent precipitation upon freeze-thaw cycles.

Q: Can I heat the solution to 80°C to force it into solution? A: NO. While it will dissolve, you risk thermal decomposition and accelerated hydrolysis of the chlorine substituents. Do not exceed 45°C. If it requires 80°C to dissolve, it will likely precipitate immediately upon cooling (supersaturation).

Q: My DMSO stock froze in the fridge and now has crystals. Is it ruined? A: Not necessarily. DMSO freezes at 18.5°C.[1][8]

  • Thaw completely at room temperature.

  • Vortex and Sonicate to redissolve the crystals.

  • Crucial Check: If the crystals do not redissolve after warming, moisture may have entered the vial, causing the "water crash." In this case, the stock is compromised.[6]

References

  • ResearchGate. (2015).[6] How can I dissolve a drug in DMF? (Discussion on Plastic Compatibility). Retrieved from [Link]

  • Gershon, H., Clarke, D. D., & McMahon, J. J. (2003).[7] Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols. Monatshefte für Chemie/Chemical Monthly, 134, 1099-1104.[7] Retrieved from [Link]

  • Gaylord Chemical Company.[9][10] (2007).[6][10][11] Dimethyl Sulfoxide (DMSO) Solubility Data, Bulletin #102B.[11] Retrieved from [Link]

Sources

Technical Support Center: Handling Labile Chloro-Thiazolopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Type: High-Priority Technical Guide Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Prevention of Hydrolysis During Workup and Purification

Executive Summary & Reactivity Profile

The Core Issue: Chloro-thiazolopyrimidines are "hot" electrophiles. The fusion of the electron-rich thiazole ring with the electron-deficient pyrimidine ring creates specific carbon centers (typically C5 or C7, depending on the isomer) that are highly susceptible to Nucleophilic Aromatic Substitution (


).

In a standard workup, water acts as the nucleophile . This reaction is often catalyzed by trace acids (which protonate the ring nitrogens, increasing electrophilicity) or bases (which generate the more nucleophilic hydroxide ion).

The Mechanism of Failure

Understanding why your compound decomposes is the first step to saving it.

HydrolysisMechanism Start Chloro-Thiazolopyrimidine (Electrophilic C-Cl) Acid Acidic Conditions (Protonation of Ring N) Start->Acid Catalysis Intermediate Meisenheimer-like Complex Start->Intermediate + H2O (Slow) Acid->Intermediate Accelerated Attack Water Aqueous Contact (H2O / OH- attack) Water->Intermediate Product Hydrolyzed Impurity (C-OH species) Intermediate->Product - HCl

Figure 1: The hydrolysis pathway.[1] Note that acidic conditions accelerate the reaction by activating the ring, while basic conditions provide a stronger nucleophile (


).

Troubleshooting Guide (Q&A)

Scenario A: "My product disappears during the aqueous wash."

Diagnosis: The contact time with water, combined with an uncontrolled pH, is driving


 hydrolysis.
Solution: 
  • Switch to Anhydrous Workup: If your reaction solvent is non-polar (e.g., Toluene, DCM), do not wash with water. Filter off solid byproducts (amine salts) and evaporate directly.

  • The "Flash" Wash: If you must wash (e.g., to remove DMF/DMSO), use cold (0°C) saturated

    
      or Phosphate Buffer (pH 7.0) . The high ionic strength and neutral pH minimize hydrolysis rates. Never use 1M HCl or NaOH.
    
Scenario B: "The compound decomposes on the silica column."

Diagnosis: Silica gel is slightly acidic (pH ~5-6). This acidity protonates the pyrimidine nitrogen, activating the C-Cl bond for hydrolysis by residual moisture in the silica or solvent. Solution:

  • Column Pre-treatment: Pre-wash your silica column with 1-5% Triethylamine (

    
    ) in hexanes.
    
  • Eluent Doping: Add 1%

    
     to your mobile phase. This neutralizes acidic silanol sites.
    
Scenario C: "Yield drops significantly after rotovap."

Diagnosis: Thermal instability. Heating a solution containing trace water and HCl (generated from partial hydrolysis) creates an autocatalytic decomposition loop. Solution:

  • Bath Temperature: Never exceed 30°C.

  • Azeotrope: Add Toluene or Heptane to azeotrope off residual water at lower temperatures.

Standard Operating Procedures (SOPs)

Protocol 1: The "Zero-Water" Workup (Recommended)

Best for: Reactions performed in DCM, THF, or Toluene.

  • Quench: Upon completion, cool reaction to 0°C.

  • Precipitation: Dilute the mixture with 3 volumes of n-Heptane or MTBE . This usually precipitates the amine hydrochloride byproducts.

  • Filtration: Filter the suspension through a pad of Celite or a sintered glass funnel under inert gas (Nitrogen/Argon).

  • Concentration: Concentrate the filtrate in vacuo at <30°C.

  • Purification: Proceed immediately to chromatography (neutralized silica).

Protocol 2: The Buffered Extraction (Alternative)

Best for: Reactions in DMF/DMSO or when inorganic salts must be removed.

ParameterSpecificationReason
Buffer 0.5M Phosphate Buffer (pH 7.0)Maintains neutral pH to prevent acid/base catalysis.
Temperature Ice-Cold (0-4°C)Kinetic suppression of the hydrolysis reaction.
Contact Time < 5 MinutesMinimizes exposure window.
Drying Agent

(Anhydrous)
Milder than

(which can be slightly acidic).

Steps:

  • Pour reaction mixture into ice-cold buffer .

  • Extract rapidly with EtOAc or DCM (x3).

  • Combine organics and wash once with cold brine.

  • Dry over

    
     immediately and filter.
    
  • Rotovap with bath temp <30°C.

Decision Matrix: Choosing Your Workflow

Use this logic flow to determine the safest processing method for your specific reaction mixture.

WorkupDecision Start Reaction Complete SolventCheck Is Reaction Solvent Water-Miscible? (DMF, DMSO) Start->SolventCheck NonMiscible No (DCM, Toluene, THF) SolventCheck->NonMiscible No Miscible Yes SolventCheck->Miscible Yes DirectFilter Protocol 1: Dilute w/ Heptane & Filter NonMiscible->DirectFilter SilicaCheck Purification Required? DirectFilter->SilicaCheck BufferWash Protocol 2: Cold Phosphate Buffer Wash Miscible->BufferWash BufferWash->SilicaCheck NeutralSilica Use Et3N-Doped Silica (1-5% v/v) SilicaCheck->NeutralSilica Yes Storage Store at -20°C under Argon SilicaCheck->Storage No NeutralSilica->Storage

Figure 2: Decision tree for selecting the optimal workup path based on solvent and purification needs.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.[2] (Standard text confirming reactivity of electron-deficient chloropyrimidines).

  • BenchChem. Optimization of 4-Chloropyrimidine Substitution Reactions. Retrieved from (General guidance on chloropyrimidine handling).

  • Abou-El-Sherbini, K. S., et al. (2014).[3] "Stabilization of Silica Gel against Hydrolysis." Green and Sustainable Chemistry, 4, 1-9.[3] Available at: (Mechanistic insight into silica acidity and hydrolysis).

  • Vertex AI Search. (2025). Synthesis of thiazolopyrimidines and hydrolysis derivatives.

Sources

Technical Support Center: Thiazolo[5,4-d]pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Isolation Protocols

Introduction: The "Sticky" Scaffold

Thiazolo[5,4-d]pyrimidines are privileged scaffolds in kinase inhibition and adenosine receptor antagonism. However, their purification is notoriously difficult due to two competing physicochemical properties:

  • High Polarity/Basicity: The pyrimidine nitrogens interact strongly with acidic silanols on silica gel, leading to severe peak tailing.

  • Aggressive

    
    -Stacking:  The flat, fused bicyclic system leads to low solubility in standard organic solvents (like diethyl ether or hexane) and a tendency to aggregate in solution.
    

This guide addresses these specific challenges with field-proven workflows.

Module 1: Solubility & Recrystallization (The "Crash" Method)

User Query: My product is stuck in DMF/DMSO after the cyclization step. Rotovapping is impossible due to the high boiling point. How do I isolate it without roasting the compound?

The Protocol: Anti-Solvent Precipitation

For thiazolo[5,4-d]pyrimidines synthesized via the Traube method or oxidative cyclization in polar aprotic solvents (DMF, DMSO, NMP), thermal evaporation is destructive. You must use the "Crash" method.

Step-by-Step Workflow:

  • Cool Down: Ensure the reaction mixture is at room temperature (20–25°C).

  • The Ratio: Prepare a beaker with 10 volumes of ice-cold water relative to your reaction volume.

  • The Drop: Slowly pour the reaction mixture into the stirring water (do not pour water into the reaction; this controls the exotherm).

  • pH Adjustment (Critical):

    • If the product is a free base: Adjust aqueous pH to ~8–9 using sat. NaHCO₃.

    • If the product is an intermediate thiol/thione: Acidify slightly (pH 4–5) with dilute acetic acid to protonate the thione form.

  • Aging: Stir for 30 minutes. If an oil forms instead of a solid, sonicate the flask.

  • Filtration: Vacuum filter the precipitate.

  • The Wash: Wash the cake with water (

    
    ) followed by a small amount of cold ethanol.
    

Troubleshooting Table: Solid vs. Oil

ObservationDiagnosisCorrective Action
Fine Powder Successful precipitation.Wash with cold water to remove trapped DMF. Dry in vacuum oven at 40°C.
Sticky Oil/Gum Impurities (unreacted amine/thiol) are acting as plasticizers.Decant the water. Dissolve the gum in minimal hot Ethanol or MeOH. Scratch the flask walls while cooling to induce crystallization.
No Precipitate Product is too polar or water-soluble.Do not discard the water. Saturate the aqueous phase with NaCl (Brine) and perform exhaustive extraction with EtOAc/THF (3:1 mixture).
Visual Logic: Isolation Decision Tree

IsolationLogic Start Reaction Solvent? Volatile Volatile (DCM, THF, EtOH) Start->Volatile Polar High BP (DMF, DMSO, NMP) Start->Polar Evap Evaporate to Dryness Volatile->Evap WaterCrash Pour into 10x Ice Water Polar->WaterCrash PrecipCheck Precipitate Formed? WaterCrash->PrecipCheck Filter Vacuum Filter & Wash (H2O) PrecipCheck->Filter Yes (Solid) OilCheck Oiling Out? PrecipCheck->OilCheck No (Cloudy/Clear) BrineExt Salting Out Extraction (EtOAc:THF 3:1) OilCheck->BrineExt No Solids Recryst Redissolve in hot EtOH -> Cool OilCheck->Recryst Sticky Gum

Caption: Decision matrix for isolating thiazolo[5,4-d]pyrimidines based on reaction solvent and physical state.

Module 2: Chromatography (The "Separation Struggle")

User Query: I'm running a flash column (Hexane/EtOAc). My product streaks from fraction 10 to 50, and I can't separate the regioisomers. What's wrong?

The Mechanism: Silanol Interaction

The N-3 and N-1 nitrogens in the thiazolo[5,4-d]pyrimidine core act as Lewis bases. They hydrogen bond with the acidic protons of the silica gel silanol groups (


). This causes the "streaking" or "tailing."
The Solution: "Buffered" Normal Phase

You must neutralize the silica surface. Standard Hexane/EtOAc is rarely sufficient for this scaffold.

Recommended Mobile Phases:

  • DCM / Methanol (95:5) + 1% Triethylamine (TEA):

    • Why: TEA competes for the silanol sites, allowing your product to elute as a sharp band.

    • Warning: TEA can form salts with acidic byproducts. Ensure your crude is base-washed first.

  • DCM / Acetone (Gradient):

    • Why: Acetone is excellent for solubilizing polar thiazolopyrimidines without the nucleophilicity of methanol (which can sometimes react with activated 7-chloro intermediates).

Regioisomer Separation (N- vs. S-alkylation) When alkylating the thione intermediate, you often get a mixture of S-alkyl (kinetic) and N-alkyl (thermodynamic) products.

  • Stationary Phase Switch: If silica fails, switch to C18 (Reverse Phase) .

  • Gradient: Water/Acetonitrile (0.1% Formic Acid).

  • Observation: The N-alkyl isomer is typically more polar and elutes earlier on C18 than the S-alkyl isomer.

Visual Logic: Chromatography Troubleshooting

ChromTrouble Problem Chromatography Issue Tailing Peak Tailing/Streaking Problem->Tailing Coelution Regioisomer Co-elution Problem->Coelution AddBase Add 1% Et3N or NH4OH to Mobile Phase Tailing->AddBase CheckPhase Current Phase: Silica? Coelution->CheckPhase SwitchSolvent Switch to DCM:MeOH (95:5) AddBase->SwitchSolvent Still Tailing? ToC18 Switch to C18 (Reverse Phase) CheckPhase->ToC18 Yes Gradient Flatten Gradient (e.g., 0.5% increase/min) CheckPhase->Gradient No (Already RP)

Caption: Troubleshooting logic for peak shape and separation efficiency in chromatography.

Module 3: Chemical Stability & Scavenging

User Query: My product turned yellow/brown after sitting on the bench for a day. Is it decomposing?

The Risk: Sulfur Oxidation

Thiazolo[5,4-d]pyrimidines, especially those with thioether linkages (e.g., at C-2), are susceptible to oxidation to sulfoxides (


) or sulfones (

) by atmospheric oxygen or peroxides in uninhibited ethers.

Stabilization Protocol:

  • Solvent Choice: Avoid THF or Dioxane unless they are freshly distilled/inhibited. Use DCM or Anhydrous Ethanol for storage.

  • Workup Precaution: Do not use bleach or strong oxidizers to clean glassware containing these intermediates while the product is still present.

  • Scavenging Unreacted Thiols:

    • If your product smells like rotten eggs/cabbage, you have unreacted starting material (mercaptopyrimidine).

    • Treatment: Wash the organic layer with 10% aqueous Copper(II) Sulfate (CuSO₄) .

    • Mechanism:[1][2][3] Copper forms a water-soluble complex with the free thiol, pulling it out of the organic phase. The thiazolo-core remains in the organic phase.

References

  • Solid-Phase Synthesis & Cyclization

    • Title: Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis.[4]

    • Source: RSC Advances (2021/2025).
    • Relevance: Describes the iodine-mediated oxidative cyclization and precipitation purific
    • URL:[Link]

  • Crystallization & Solvates

    • Title: Synthesis, Self-Assembly in Crystalline Phase and Anti-Tumor Activity of 2-(2-/4-Hydroxybenzylidene)thiazolo[3,2-a]pyrimidines.
    • Source: Molecules (2022).[2]

    • Relevance: Details the formation of DMSO solvates and the impact of solvent choice (EtOH vs DMSO) on crystal packing.
    • URL:[Link][4]

  • General Synthesis & Antibacterial Evaluation

    • Title: Thiazolo[4,5-d]pyrimidines: synthesis and antibacterial evaluation.[5][6]

    • Source: Monatshefte für Chemie - Chemical Monthly (2009).
    • Relevance: Provides standard protocols for alkylation and recrystallization of chlorinated intermedi
    • URL:[Link]

Sources

Technical Support Center: Optimizing Chlorination of Thiazolopyrimidines with POCl₃

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the optimization of thiazolopyrimidine chlorination. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of chlorinated thiazolopyrimidine derivatives, which are crucial intermediates in medicinal chemistry.[1][2][3][4] The conversion of a hydroxyl group on the pyrimidine ring to a chlorine atom using phosphorus oxychloride (POCl₃) is a fundamental yet challenging transformation. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this reaction, enhance your yields, and ensure operational safety.

Troubleshooting Guide

This section addresses specific, common issues encountered during the chlorination of hydroxy-thiazolopyrimidines with POCl₃.

Question 1: My reaction shows very low or no conversion of the starting material. What are the likely causes and how can I fix this?

Answer: Failure to achieve conversion is a frequent issue stemming from several potential factors related to reagents and reaction conditions.

  • Causality & Explanation: The reaction mechanism involves the activation of the pyrimidine hydroxyl group by forming a phosphate ester, which is a superior leaving group compared to hydroxide.[5] This activated intermediate is then displaced by a chloride ion. If this process stalls, it's typically due to inactive reagents or insufficient energy to overcome the activation barrier.

  • Troubleshooting Steps:

    • Reagent Quality: Phosphorus oxychloride is highly sensitive to moisture and can hydrolyze over time, reducing its reactivity.[6][7] Always use a fresh bottle of POCl₃ or distill older batches before use. Ensure all glassware is rigorously dried to prevent premature quenching of the reagent.

    • Reaction Temperature: This transformation generally requires significant heat.[6] Depending on the substrate's reactivity, temperatures may range from 60°C to the reflux temperature of POCl₃ (approx. 107°C).[6] For less reactive substrates, solvent-free methods in a sealed reactor at temperatures up to 160°C have proven effective.[8][9]

    • Reaction Time: These reactions can be slow. Monitor the reaction progress using an appropriate analytical method (TLC, LC-MS). A reaction time of 4-8 hours is common, but some substrates may require longer heating periods to go to completion.[6]

    • Use of a Base/Catalyst: The reaction generates HCl, which can be detrimental. A tertiary amine base like N,N-dimethylaniline or pyridine is often added to act as an acid scavenger.[6] In some cases, the base can also act as a nucleophilic catalyst, accelerating the reaction.

Question 2: The reaction mixture turned into a dark, intractable tar. What went wrong?

Answer: The formation of tar or char is indicative of decomposition, usually caused by excessive heat or prolonged reaction times.

  • Causality & Explanation: Thiazolopyrimidine scaffolds, while aromatic, can be sensitive to highly acidic and high-temperature conditions. Excessive thermal energy can lead to undesired side reactions and polymerization, resulting in a tarry residue.[10]

  • Troubleshooting Steps:

    • Temperature Control: Carefully control the reaction temperature. It is crucial to find the optimal balance where the reaction proceeds at a reasonable rate without causing decomposition. Try lowering the temperature by 10-20°C.

    • Reaction Monitoring: Do not simply heat the reaction for a "standard" amount of time. Monitor the consumption of the starting material closely.[10] Once the starting material is consumed, proceed with the work-up immediately to avoid product degradation.

Question 3: My starting material seems to have disappeared on the TLC plate during the reaction, but it reappeared after the aqueous work-up. Why is this happening?

Answer: This classic problem points to the formation of a stable intermediate that hydrolyzes back to the starting material during work-up.

  • Causality & Explanation: The initial reaction between the hydroxy-thiazolopyrimidine and POCl₃ forms a phosphorylated intermediate.[11] This intermediate is often chromatographically distinct from the starting material. If the subsequent displacement by chloride is slow or incomplete, this intermediate will persist. When you add water during the work-up, this phosphate ester is readily hydrolyzed, regenerating your original starting material.[11][12]

  • Troubleshooting Steps:

    • Drive the Reaction to Completion: The most effective solution is to ensure the second step (chloride displacement) occurs. This can be achieved by increasing the reaction time or temperature.

    • Add a Chloride Source: The rate of the slow step can sometimes be increased by adding a supplementary chloride source.[11]

    • Pre-Work-up Distillation: Before quenching, carefully remove the excess POCl₃ under reduced pressure (ensure your vacuum pump is protected from corrosive fumes).[12] This removes the bulk of the hydrolyzable phosphorus species. The residue can then be dissolved in an inert organic solvent before being carefully quenched.

    • Consider a Stronger Chlorinating System: For particularly stubborn substrates, using a mixture of POCl₃ and PCl₅ can be more effective, as this combination is a more powerful chlorinating agent.[13]

Question 4: I am observing significant byproduct formation. What are the common side reactions and how can I minimize them?

Answer: Byproduct formation is common and often relates to the high reactivity of POCl₃ and the potential for over-chlorination or side-chain reactions.

  • Causality & Explanation: POCl₃ is not only a chlorinating agent but also a powerful dehydrating agent and can participate in Vilsmeier-Haack type reactions if a suitable precursor like DMF is present.[14] Furthermore, if other reactive sites exist on the thiazolopyrimidine core, they may also react.

  • Troubleshooting Steps:

    • Control Stoichiometry: While using POCl₃ as a solvent is common, it can promote side reactions. Consider using a high-boiling inert solvent (like toluene or acetonitrile) and a more controlled stoichiometry of POCl₃ (e.g., 2-5 equivalents).

    • Protecting Groups: If your molecule contains other sensitive functional groups (e.g., primary amines, other hydroxyl groups), they should be protected prior to the chlorination step.

    • Optimize Temperature: As with tar formation, high temperatures can promote undesired pathways. Run the reaction at the lowest temperature that provides a reasonable conversion rate.

Optimization Parameters Summary

ParameterEffect on Yield & PurityPotential IssuesRecommendations
Temperature Increases reaction rate.Too low: Incomplete conversion.[6] Too high: Decomposition, tar formation.[10]Start at 80-90°C and increase to reflux if necessary. Monitor by TLC/LCMS.
Reaction Time Crucial for complete conversion.Too short: Intermediate remains, hydrolyzes on work-up.[11] Too long: Product degradation.Monitor reaction progress; do not run for a fixed time. Aim for full consumption of starting material.
POCl₃ Equivalents Excess drives the reaction.Large excess complicates work-up and increases hazards.[9]Using POCl₃ as a solvent is common. For optimization, try 2-5 equivalents in a high-boiling solvent.
Base (e.g., Pyridine) Scavenges HCl, can catalyze.Can sometimes lead to other side products.Use 1-2 equivalents of a tertiary amine base. Pyridine or N,N-dimethylaniline are standard.[6]
Moisture Reduces reagent activity.Hydrolyzes POCl₃, leading to poor or no conversion.[6]Use oven-dried glassware and fresh, anhydrous reagents. Run under an inert atmosphere (N₂ or Ar).

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in POCl₃ chlorination reactions.

G cluster_start cluster_problem cluster_cause cluster_solution start Reaction Outcome Unsatisfactory low_yield Low / No Conversion start->low_yield tar Tar Formation start->tar reappearance SM Reappears After Work-up start->reappearance cause_reagent Inactive POCl₃? Moisture? low_yield->cause_reagent Check Reagents cause_conditions Temp Too Low? Time Too Short? low_yield->cause_conditions Check Conditions cause_temp_high Temp Too High? tar->cause_temp_high cause_intermediate Incomplete Conversion to Product? (Stable Intermediate) reappearance->cause_intermediate sol_reagent Use Fresh/Distilled POCl₃ Ensure Anhydrous Conditions cause_reagent->sol_reagent Solution sol_conditions Increase Temperature Increase Reaction Time cause_conditions->sol_conditions Solution sol_temp_high Reduce Temperature Monitor Closely cause_temp_high->sol_temp_high Solution sol_drive Increase Temp/Time Evaporate POCl₃ Pre-Quench cause_intermediate->sol_drive Solution

Caption: Troubleshooting Decision Tree for POCl₃ Chlorination.

Frequently Asked Questions (FAQs)

Q1: Why is the post-reaction work-up for POCl₃ considered so hazardous?

A1: The primary hazard lies in the highly exothermic and violent reaction of phosphorus oxychloride with water.[7][11] Quenching at low temperatures can be deceptive; POCl₃ is not very soluble in cold water and can settle at the bottom of the flask.[11] As the mixture warms up or is agitated, a sudden, delayed runaway reaction can occur, leading to rapid gas evolution (HCl) and splashing of corrosive materials.[11][15]

Q2: What is a "reverse quench" and why is it the recommended procedure?

A2: A "reverse quench" is the process of adding the reactive mixture (the solution containing POCl₃) slowly to the quenching agent (e.g., ice-water or a basic solution).[16] This method is crucial for safety because it ensures that POCl₃ is always the limiting reagent in the quenching vessel. This allows for much better control of the exotherm, preventing the dangerous accumulation of unreacted reagent.[15][16] Never add water or a quenching solution directly to the bulk reaction mixture.

Q3: Can I use an alcohol to quench the reaction instead of water?

A3: While POCl₃ does react with alcohols to form phosphate esters, this is generally not a recommended quenching method. The organophosphate byproducts can be toxic and may significantly complicate the purification of your desired chlorinated product.[16] Quenching with water or an aqueous base is the standard and preferred method.

Q4: What is the purpose of using a solvent-free method in a sealed reactor?

A4: A solvent-free approach, typically using equimolar amounts of reagents in a sealed reactor, offers several advantages, particularly for larger-scale synthesis.[8][9] It minimizes waste, reduces the amount of hazardous POCl₃ that needs to be quenched, and can lead to higher yields and shorter reaction times by allowing for higher reaction temperatures (e.g., 140-160°C).[8][17] However, this requires specialized equipment (a pressure-rated reactor) and strict adherence to safety protocols.

Experimental Protocols

Protocol 1: General Procedure for Chlorination with Excess POCl₃

  • Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a drying tube (or connect to an inert gas line). Ensure all glassware is oven-dried.

  • Charging: Add the hydroxy-thiazolopyrimidine (1.0 eq) to the flask.

  • Reagent Addition: Carefully add phosphorus oxychloride (5-10 eq, acting as both reagent and solvent). If using a co-catalyst, add N,N-dimethylaniline (1.2 eq).

  • Heating: Heat the mixture with stirring to 90-100°C.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is no longer visible.

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Work-up: Proceed with the Safe Quenching Procedure (Protocol 2).

Protocol 2: Safe "Reverse Quench" Work-up Procedure

  • Preparation: In a separate, larger flask equipped with a mechanical stirrer and an ice bath, prepare a slurry of crushed ice and saturated sodium bicarbonate (NaHCO₃) solution.

  • Slow Addition: Using a dropping funnel, add the cooled reaction mixture dropwise to the vigorously stirred ice/bicarbonate slurry.[18] CRITICAL: Monitor the temperature of the quenching mixture. Maintain the temperature below 20°C by controlling the addition rate.[16]

  • Neutralization: After the addition is complete, continue to stir the mixture until all the ice has melted and CO₂ evolution has ceased. Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.[6]

References

  • Chaban, T., Klenina, O., Chaban, I., Ogurtsov, V., Harkov, S., & Lelyukh, M. (n.d.). THIAZOLO[5,4-D]PYRIMIDINES AND THIAZOLO[4,5-D] PYRIMIDINES: A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL IMPORTANCE OF THEIR DERIVATIVES.
  • Review on Synthesis and Various Biological Potential of Thiazolopyrimidine Derivatives. (2011, August 10).
  • Goyal, R. (2022, February 14). Thiazolopyrimidines: A Retrospective Study of Synthesis, Structure-Activity Relationship and Diverse Pharmacological Actions. ResearchGate.
  • Nazir, M. S., Aslam, S., Ahmad, M., & Zahoor, A. F. (2023, May 16). Recent updates on the synthesis of thiazolopyrimidines derivatives. Taylor & Francis.
  • Aggarwal, S., Devgun, M., Narang, R., Lal, S., Rana, A. C., & Goyal, R. (2022, February 14). Thiazolopyrimidines: A Retrospective Study of Synthesis, Structure-Activity Relationship and Diverse Pharmacological Actions: A Review. Asian Journal of Chemistry.
  • Synthesis and Cytotoxic Activity of New Thiazolopyrimidine Sugar Hydrazones and Their Derived Acyclic Nucleoside Analogues. (2020, January 18). PMC.
  • Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. Benchchem.
  • Synthesis, Properties, and Bioactivity of Thiazolopyrimidines: Preparation and Biological Activities of Thiazolopyrimidines | Request PDF. ResearchGate.
  • Synthesis, characterization and biological evaluation of thiazolopyrimidine derivatives. CORE.
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC.
  • Alzahrani, A. Y., El-Helw, E. A. E., & Ramadan, S. K. (2024, October 29). Some Thiazolopyrimidine Derivatives: Synthesis, DFT, Cytotoxicity, and Pharmacokinetics Modeling Study.
  • Technical Support Center: Chlorination of 4-amino-2,6-dihydroxypyrimidine. Benchchem.
  • Working with Hazardous Chemicals. Organic Syntheses.
  • My friend phosphorus oxychloride. (2009, June 3). Chemical Space - WordPress.com.
  • Preventing byproduct formation in pyrimidine chlorination reactions. Benchchem.
  • How can I properly quench POCl3?. (2020, September 14). ResearchGate.
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar.
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2025, October 16). ResearchGate.
  • Navigating Quinoline Chlorination: A Guide to Phosphorus Oxychloride Alternatives. Benchchem.
  • The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis. (2025, December 30). Oreate AI.
  • How should I proceed in Chlorination using POCl3?. (2014, November 14). ResearchGate.
  • Phosphorus Oxychloride. Common Organic Chemistry.
  • Nasuhipur, F., Ghasemi, Z., Poupon, M., & Dušek, M. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno.
  • Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings. (2024, November 11). ChemicalBook.
  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. PMC.
  • POCl -PCl mixture: A robust chlorinating agent†. Indian Chemical Society.
  • Elimination of Alcohols To Alkenes With POCl3 and Pyridine. (2015, April 28). Master Organic Chemistry.

Sources

Controlling regioselectivity in thiazolo[5,4-d]pyrimidine substitution

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Controlling Regioselectivity in Substitution Workflows

Welcome to the Knowledge Base

You have reached the advanced support tier for thiazolo[5,4-d]pyrimidine scaffold functionalization. This bicyclic system is a critical bioisostere for purines (adenine/guanine), widely used in adenosine receptor antagonists (A1/A2A) and kinase inhibitors.

However, its asymmetry creates a distinct reactivity gradient that often leads to experimental failure (e.g., bis-substitution mixtures or inert positions). This guide treats your synthesis as a troubleshooting ticket, providing root-cause analysis and validated protocols.

Module 1: The Reactivity Architecture

Before troubleshooting, you must visualize the electronic "heat map" of the scaffold. The regioselectivity is governed by the electrophilicity of the pyrimidine carbons and the acidity of the thiazole proton.

Visualizing the Selectivity Gradient

The following diagram illustrates the sequential reactivity order. C7 is the "soft" electrophile (most reactive), C5 is the "hard" electrophile (requires catalysis or heat), and C2 requires activation (C-H activation or lithiation).

ReactivityMap Scaffold Thiazolo[5,4-d]pyrimidine Core C7 Position C7 (Most Reactive) SNAr @ 0°C - RT Scaffold->C7 1. First Displacement (Cl) C5 Position C5 (Less Reactive) Suzuki/SNAr @ >80°C Scaffold->C5 2. Second Displacement (Cl) C2 Position C2 (Thiazole Ring) C-H Activation / Lithiation Scaffold->C2 3. Late-Stage Functionalization C7->C5 Sequential Workflow

Figure 1: Reactivity hierarchy of the 2,5,7-substituted thiazolo[5,4-d]pyrimidine scaffold.

Module 2: Troubleshooting Tickets (FAQs)
Ticket #101: Loss of Regioselectivity during

(C7 vs. C5)

User Issue: "I am trying to displace the chlorine at C7 with a primary amine, but I am getting a mixture of C7-sub, C5-sub, and bis-substituted products."

Root Cause Analysis: In 5,7-dichloro derivatives, the C7 position is electronically homologous to the C6 position in purines (highly electrophilic due to para-relationship with N1). However, C5 is also activated. If the temperature is too high or the amine equivalents are uncontrolled, selectivity collapses.

The Fix:

  • Temperature Control: Perform the C7 displacement at 0°C to Room Temperature . Do not heat.

  • Stoichiometry: Use exactly 1.0 to 1.1 equivalents of the nucleophile.

  • Base Selection: Use a mild base (DIPEA or Et3N) rather than strong inorganic bases which might promote bis-substitution.

VariableRecommended ConditionWhy?
Solvent THF or Dioxane (anhydrous)Protic solvents (EtOH) can accelerate

indiscriminately at higher temps.
Temperature 0°C

RT
Kinetic control favors C7; Thermodynamic control risks C5.
Leaving Group Cl > BrChlorides offer the best balance of stability and reactivity for this scaffold.

Expert Insight: If you absolutely cannot separate the isomers, consider synthesizing the 5,7-dihydroxy intermediate first. Chlorinate with


 to get the dichloro, then immediately perform the C7 displacement in situ or after rapid isolation to prevent hydrolysis or degradation [1].
Module 3: Advanced Functionalization
Ticket #102: The "Inert" C5 Position

User Issue: "I successfully substituted C7, but now the chlorine at C5 refuses to react with my second nucleophile, even at reflux."

Root Cause Analysis: Once an electron-donating group (amine/alkoxy) is installed at C7, the pyrimidine ring becomes electron-rich, deactivating the C5 position toward further


.

The Fix: Switch mechanisms. Do not rely on


 for C5 unless you use extreme forcing conditions (sealed tube, >120°C). Instead, use Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura) .

Protocol Adjustment:

  • Catalyst:

    
     or 
    
    
    
    .
  • Solvent: DME/Water or Toluene/Water systems.

  • Base:

    
     or 
    
    
    
    .
  • Mechanism: The oxidative addition of Pd into the C5-Cl bond is less sensitive to the electronic deactivation caused by the C7 substituent than a nucleophilic attack would be [2].

Ticket #103: C2 Functionalization (The Thiazole Ring)

User Issue: "I need to add an aryl group to the thiazole ring (C2), but I don't have a leaving group there."

Root Cause Analysis: The C2 proton is acidic (


), but not acidic enough for weak bases. However, it is a prime candidate for Transition-Metal Catalyzed C-H Activation .

The Fix: Use a "Green" C-H activation protocol. Direct arylation can be achieved using ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 as an oxidant/base.

Workflow Visualization:

CHActivation Start Thiazolo[5,4-d]pyrimidine (C2-H) Reagents Ar-I + Pd(PPh3)4 (5 mol%) Ag2CO3 (2 eq) Start->Reagents Conditions Water (solvent), 60°C 'On-Water' Chemistry Reagents->Conditions Product 2-Aryl-Thiazolo[5,4-d]pyrimidine Conditions->Product

Figure 2: Protocol for direct C-H arylation at C2 [3].[1][2]

Standard Operating Procedure (SOP)

Protocol: Regioselective Synthesis of 7-Amino-5-Chloro-Thiazolo[5,4-d]pyrimidine

This is the "Golden Intermediate" for most drug discovery campaigns.

  • Preparation: Dissolve 2,5,7-trichlorothiazolo[5,4-d]pyrimidine (1.0 eq) in anhydrous THF (0.1 M concentration).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add DIPEA (1.2 eq) followed by the amine (1.05 eq) dropwise over 15 minutes.

    • Critical: Rapid addition causes local heating and C5 byproducts.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.

  • Monitoring: Check TLC/LCMS. The C7 product usually runs slightly more polar than the starting material but less polar than the bis-sub product.

  • Workup: Dilute with EtOAc, wash with brine.

  • Validation: The C5-Cl signal in

    
     NMR typically appears around 150-160 ppm.
    
References
  • Synthesis of 7-amino-5-chloro intermediates

    • Varano, F., et al. (2020). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors. Molecules, 25(3), 633.
  • Suzuki Coupling at C5

    • Deng, Y., et al. (2012).[3] “On water” direct Pd-catalysed C–H arylation of thiazolo[5,4-d]pyrimidine derivatives.[1][3] Green Chemistry, 14, 2152-2156.

  • C-H Activation at C2

    • Su, Y. X., et al. (2012).[3] Palladium-catalyzed oxidative C–H/C–H cross-couplings of thiazolo[5,4-d]pyrimidine with aromatic (hetero)cycles.[1][4] Green Chemistry.[3]

Sources

Validation & Comparative

Technical Comparison: Spectroscopic Profiling of 2,5-Dichlorothiazolo[5,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of 2,5-dichlorothiazolo[5,4-d]pyrimidine , a critical fused heterocyclic scaffold.[1] It distinguishes this specific isomer from its commercially prevalent regioisomer, 5,7-dichlorothiazolo[5,4-d]pyrimidine , providing a robust framework for structural verification.[1][2]

Executive Summary & Structural Logic

In drug discovery, the thiazolo[5,4-d]pyrimidine scaffold serves as a bioisostere for purine, widely used in the development of adenosine receptor antagonists and kinase inhibitors.[1][2]

Correct structural assignment is paramount because the 2,5-dichloro and 5,7-dichloro isomers are often confused due to numbering conventions and synthetic pathways.[1]

  • Target Molecule (2,5-dichloro): Substitution at the thiazole C2 and pyrimidine C5 positions.[1] The diagnostic proton is H7 .[1][2]

  • Common Alternative (5,7-dichloro): Substitution at the pyrimidine C5 and C7 positions.[1] The diagnostic proton is H2 .[1][2]

Structural Numbering & Distinction

The IUPAC numbering for thiazolo[5,4-d]pyrimidine assigns the sulfur atom as position 1.[1]

StructureComparison cluster_0 Target: 2,5-Dichloro Isomer cluster_1 Common Alternative: 5,7-Dichloro Isomer Struct25 2,5-Dichlorothiazolo[5,4-d]pyrimidine (Cl at C2, C5) Diagnostic Proton: H7 (Pyrimidine Ring) Struct57 5,7-Dichlorothiazolo[5,4-d]pyrimidine (Cl at C5, C7) Diagnostic Proton: H2 (Thiazole Ring) Struct25->Struct57 Regioisomers (Distinct NMR Profiles)

Figure 1: Structural distinction between the 2,5- and 5,7-dichloro isomers. Note that the 5,7-isomer (CAS 13479-88-4) is the standard commercial intermediate, often requiring careful differentiation from the 2,5-isomer.[1]

1H NMR Characterization

The proton NMR spectrum for these dichloro derivatives is deceptively simple, typically showing a single singlet .[1][2] The chemical shift of this singlet is the primary differentiator.[1]

Comparative Chemical Shifts (DMSO-d6)
IsomerProton PositionChemical Shift (

ppm)
MultiplicityStructural Environment
2,5-Dichloro H7 8.90 – 9.15 (Predicted)SingletPyrimidine CH, adjacent to N6 and bridgehead.
5,7-Dichloro H2 9.69 (Experimental)SingletThiazole CH, flanked by S1 and N3.[1]
Purine RefH6/H28.50 – 8.80SingletReference standard (2,6-dichloropurine).[1][2]

Critical Insight: The thiazole proton (H2) in the 5,7-isomer is significantly more deshielded (


 9.[1][2]69) than the pyrimidine proton (H7) in the 2,5-isomer (

~9.0).[1][2] If your singlet appears above 9.5 ppm, you likely have the 5,7-dichloro isomer.[1][2]
Experimental Protocol: 1H NMR Acquisition

To ensure reproducibility and resolution of long-range coupling (if any):

  • Solvent: Use DMSO-d6 (99.9% D).[1][2] CDCl3 may cause stacking interactions that shift signals upfield by 0.1–0.2 ppm.[1][2]

  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Parameters:

    • Pulse angle: 30°[1][2]

    • Relaxation delay (D1):

      
       2.0 seconds (essential for accurate integration of aromatic protons).[1][2]
      
    • Scans: 16–32.[1][2]

13C NMR Characterization

Carbon NMR provides the definitive fingerprint.[1][2] The 2,5-dichloro isomer possesses a distinct pattern of quaternary carbons compared to the 5,7-isomer.[1]

13C Chemical Shift Data (Comparison)

Values relative to TMS in DMSO-d6/CDCl3.

Carbon Position2,5-Dichloro (Target)5,7-Dichloro (Alternative)Assignment Logic
C2 (Thiazole)~155.0 ppm (C-Cl)141.0 ppm (C-H)Differentiation Key: C-Cl is quaternary; C-H is methine (check via DEPT/HSQC).[1]
C5 (Pyrimidine)~160.0 ppm (C-Cl)156.5 ppm (C-Cl)Deshielded by adjacent nitrogens.[1][2]
C7 (Pyrimidine)~152.0 ppm (C-H)166.8 ppm (C-Cl)Differentiation Key: C7 is C-H in the 2,5-isomer.[1]
C3a/C7a (Bridge)150-160 / 120-130 155.8 / 155.4 Bridgehead carbons vary with substitution pattern.[1]
Interpretation Guide
  • DEPT-135 / HSQC: Run this immediately.

    • If the C2 signal (~141 ppm) correlates with the proton, you have the 5,7-isomer .[1][2]

    • If the C7 signal (~152 ppm) correlates with the proton, you have the 2,5-isomer .[1][2]

  • Quaternary Count: Both isomers have 4 quaternary carbons and 1 methine carbon.[1][2] The chemical shift of the methine carbon is the confirmational data point (141 ppm vs 152 ppm).[1][2]

Experimental Workflow & Validation

This workflow ensures the identity of the synthesized scaffold before proceeding to functionalization (e.g., S_NAr reactions).[1][2]

Workflow Sample Crude Product (2,5- or 5,7-dichloro) Prep Sample Prep 10mg in 0.6mL DMSO-d6 + TMS (Internal Std) Sample->Prep Acq Acquisition 1H (32 scans), 13C (1024 scans) DEPT-135 (Crucial) Prep->Acq Decision Analyze Proton Shift Acq->Decision Res57 Shift > 9.5 ppm Carbon Methine ~141 ppm Result: 5,7-Dichloro Decision->Res57 Deshielded (H2) Res25 Shift ~ 9.0 ppm Carbon Methine ~152 ppm Result: 2,5-Dichloro Decision->Res25 Shielded (H7)

Figure 2: Decision tree for distinguishing thiazolo[5,4-d]pyrimidine regioisomers using NMR markers.

Synthesis & Reactivity Note[1][2]
  • 5,7-Dichloro: Typically synthesized from the 5,7-dione via POCl3 chlorination.[1] The C7-Cl is highly reactive and susceptible to nucleophilic attack (S_NAr) by amines/alkoxides, often yielding 7-substituted-5-chloro derivatives.[1]

  • 2,5-Dichloro: Less common.[1] If synthesized via cyclization of a 2-chlorothiazole precursor, the C5-Cl is the primary electrophilic site on the pyrimidine ring.[1]

References

  • Shu, L., Alabanza, L. M., & Gu, C. (2012).[1][2][3] Convenient Synthesis of 5,7-Dichlorothiazolo[5,4-d]pyrimidine. Heterocycles, 85(7), 1721-1726.[1][2] Link

    • Key Data Source: Provides experimental 1H and 13C NMR values for the 5,7-dichloro isomer (Compound 4).
  • Varano, F., et al. (2021).[1][2] Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives... Molecules, 26(14), 4186.[1][2] Link[1][2]

    • Context: Describes the reactivity of the 5,7-dichloro scaffold and synthesis of 7-amino deriv
  • PubChem Compound Summary. (2024). 5,7-Dichlorothiazolo[5,4-d]pyrimidine (CAS 13479-88-4).[1][4] Link[1][2]

    • Verification: Confirms the commercial availability and standard numbering of the 5,7-isomer.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.[1][2] Link[1][2]

    • Protocol: Standard for solvent residual peak calibr

Sources

HRMS Fragmentation Patterns of Chlorinated Thiazolopyrimidines: A Comparative Diagnostic Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for the structural characterization of chlorinated thiazolopyrimidines using High-Resolution Mass Spectrometry (HRMS). It compares the diagnostic utility of HRMS-based fragmentation profiling against standard low-resolution techniques, synthesizing experimental data from recent studies on fused pyrimidine systems.

Executive Summary: The Analytical Challenge

Chlorinated thiazolopyrimidines are emerging as potent scaffolds in medicinal chemistry, exhibiting significant antimicrobial and anticancer properties. However, their structural elucidation is complicated by the presence of multiple heteroatoms (N, S, Cl) and potential regioisomerism (e.g., 5H- vs. 7H- isomers).

This guide compares the HRMS-driven fragmentation workflow against traditional Low-Resolution MS (LRMS). While LRMS provides nominal mass data, it fails to distinguish the unique sulfur-chlorine isotopic envelopes and specific ring-cleavage events required to validate the substitution pattern of the thiazolo[3,2-a]pyrimidine core.

Key Insight: The presence of the chlorine atom introduces a distinct "isotopic handle" (


) that persists through specific fragmentation channels, allowing researchers to map the stability of the pyrimidine ring versus the more labile thiazole ring.

Comparative Analysis: HRMS vs. LRMS Performance

The following table contrasts the performance of High-Resolution Q-TOF/Orbitrap platforms against standard Single Quadrupole (Low-Res) instruments for this specific chemical class.

Table 1: Analytical Performance Matrix
FeatureLow-Resolution MS (Single Quad)High-Resolution MS (Q-TOF/Orbitrap)Impact on Chlorinated Thiazolopyrimidines
Mass Accuracy Nominal (± 0.5 Da)< 5 ppm (± 0.002 Da)Critical: Distinguishes

vs.

mass defects and confirms elemental composition (

).
Isotope Fidelity Poor resolution of fine structureResolves isotopic fine structureCritical: Clearly separates

contributions from

satellites, preventing false positives.
fragmentation Source-dependent (In-source CID)Controlled MS/MS (CID/HCD)Allows stepwise mapping of the Retro-Diels-Alder (RDA) cleavage characteristic of the thiazole ring.
Isomer ID IndistinguishableDistinguishable via Energy-Resolved MSDifferentiates regioisomers (e.g., 5H vs 7H) based on the energetics of water or

loss.

Mechanistic Fragmentation Pathways

Understanding the causality of fragmentation is essential for structural confirmation. The fragmentation of chlorinated thiazolopyrimidines generally follows two competing pathways governed by the stability of the aromatic system.

The "Chlorine-Retention" Pathway (Diagnostic)

Unlike simple alkyl halides, the


 bond on the pyrimidine ring is often stabilized by resonance.
  • Primary Event: The thiazole ring, being less aromatic, undergoes cleavage first.

  • Mechanism: A Retro-Diels-Alder (RDA) type cleavage or loss of small sulfur-containing neutrals (e.g.,

    
    , 
    
    
    
    ).
  • Result: The chlorine atom remains attached to the pyrimidine remnant, preserving the 3:1 isotope pattern in the fragment ions.

The "Radical Loss" Pathway
  • Primary Event: Homolytic cleavage of the

    
     bond.
    
  • Observation: Loss of a radical (

    
    , 35 Da) or 
    
    
    
    (36 Da).
  • Significance: This pathway is more prominent if the chlorine is located on the saturated carbons or the thiazole ring rather than the aromatic pyrimidine core.

Visualization of Fragmentation Logic

The following diagram illustrates the decision tree for characterizing these molecules, highlighting the specific mass losses associated with the thiazolo[3,2-a]pyrimidine scaffold.

FragmentationPathway M_Ion Precursor Ion [M+H]+ (Chlorinated Thiazolopyrimidine) Path_A Pathway A: Thiazole Ring Cleavage (Pyrimidine Stable) M_Ion->Path_A Primary Route (Resonance Stabilized) Path_B Pathway B: Substituent Loss (Side Chain Fragmentation) M_Ion->Path_B Secondary Route (High Energy) Frag_1 Fragment: [M+H - CO]+ (Carbonyl Ejection) Path_A->Frag_1 Loss of 28 Da (CO) Frag_2 Fragment: [M+H - SCH2]+ (Thiazole Ring Opening) Path_A->Frag_2 Loss of 46 Da (Thio-bridge break) Frag_3 Fragment: [M+H - Cl]• (Radical Loss) Path_B->Frag_3 Loss of 35 Da (Cl radical) Core_Ion Core Ion: Pyrimidinium Cation (Cl retained) Frag_1->Core_Ion Further Decomposition Frag_2->Core_Ion Skeletal Rearrangement

Figure 1: Logical fragmentation flow for chlorinated thiazolopyrimidines. Pathway A (Green) represents the diagnostic route preserving the pyrimidine core.

Experimental Protocol: Self-Validating Workflow

To ensure scientific integrity, this protocol includes "Checkpoints" that validate the data quality in real-time.

Phase 1: Sample Preparation & Ionization
  • Solvent: Methanol/Water (1:1) with 0.1% Formic Acid. Avoid chlorinated solvents (e.g., DCM) to prevent background chloride interference.

  • Concentration: 1-5 µg/mL.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

    • Why? Nitrogenous heterocycles protonate readily (

      
      ).
      
Phase 2: MS1 Validation (The Isotope Checkpoint)

Before fragmentation, validate the precursor:

  • Acquire MS1 Spectrum.

  • Checkpoint: Verify the Chlorine Isotope Pattern.

    • The

      
       peak (A) and 
      
      
      
      peak (A+2) must show a ratio of approximately 3:1 .
    • Note: If Sulfur is present, the A+2 peak will be slightly elevated due to

      
       (4.2% abundance).
      
Phase 3: MS2 Acquisition (CID)
  • Isolation Width: Narrow (~1.0 Da) to exclude background ions.

  • Collision Energy (CE): Ramp from 10 to 40 eV.

    • Low CE (10-20 eV): Observe loss of side chains (e.g., -Et, -COOEt).

    • High CE (30-40 eV): Force ring cleavage (RDA of thiazole).

  • Checkpoint: Monitor the "Cl-Retention".

    • Does the major fragment still show the 3:1 isotope pattern?

    • Yes: The Cl is on the stable pyrimidine core.

    • No: The Cl was lost (likely on a labile side chain or ejected as radical).

Table 2: Characteristic Neutral Losses
Neutral LossMass Shift (Da)Structural Implication
Methyl Radical -15.023Loss of

from alkyl side chains.
Carbon Monoxide -27.995Ejection of

from pyrimidinone/thiazolone moiety.
Chlorine Radical -34.969Homolytic fission of

bond.
Hydrogen Chloride -35.977Elimination of

(often adjacent to N-H).
Thioformaldehyde -45.987Loss of

(Thiazole ring cleavage).

References

  • Salem, M. A. I., et al. (2014).[1] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry.

  • Sharma, S. (2002). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones (Including Chlorinated Thiazoles). Asian Journal of Chemistry.

  • Tebabel, I., et al. (2022).[2] Green and Efficient Synthesis of Thiazolo[3,2-a]pyrimidin-3(5H)-one Derivatives. International Journal of New Chemistry.

  • Wang, Y., et al. (2002). ESI-MS/MS for the differentiation of diastereomeric pyrimidine glycols.[3] Analytical Chemistry.

Sources

Melting Point Comparison of Thiazolo[5,4-d]pyrimidine Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiazolopyrimidines are critical fused heterocyclic scaffolds in medicinal chemistry, serving as bioisosteres for purine bases (adenine and guanine).[1] Their structural rigidity and hydrogen-bonding capabilities make them potent candidates for adenosine receptor antagonists, kinase inhibitors, and anticancer agents.

This guide provides a comparative thermodynamic analysis of the two primary isomers: thiazolo[5,4-d]pyrimidine and thiazolo[4,5-d]pyrimidine .

Key Technical Insight: While both isomers share the same molecular formula (


), their melting points (MP) and solubility profiles diverge significantly due to differences in dipole moments and crystal lattice packing energies. The [5,4-d] isomer, often mimicking the N-7/N-9 substitution pattern of purines, typically exhibits higher lattice stability in its amino-tautomeric forms compared to the [4,5-d] counterparts, though substituent effects (e.g., 7-chloro vs. 7-amino) dominate the absolute thermal values.

Structural Analysis & Isomerism

The fundamental difference lies in the fusion of the thiazole ring to the pyrimidine core. This alteration shifts the position of the sulfur atom and the bridgehead nitrogen, fundamentally changing the vector of the dipole moment and the available sites for hydrogen bond donation/acceptance.

Graphviz Diagram: Isomer Topology & Numbering

The following diagram visualizes the core difference in ring fusion and numbering, which dictates the synthesis strategy and resulting physical properties.

ThiazoloIsomers cluster_0 Thiazolo[5,4-d]pyrimidine cluster_1 Thiazolo[4,5-d]pyrimidine node_54 Thiazolo[5,4-d] (Purine Mimic) Sulfur at Pos 1 (relative) prop_54 High Lattice Energy (Amino derivatives > 250°C) node_54->prop_54 H-Bond Network node_45 Thiazolo[4,5-d] (Alternative Scaffold) Sulfur at Pos 3 (relative) prop_45 Variable Solubility (Chloro derivatives < 150°C) node_45->prop_45 Packing Efficiency

Figure 1: Structural topology comparing the [5,4-d] and [4,5-d] fused systems. The position of the sulfur atom significantly impacts the electronic distribution.

Comparative Melting Point Data

Direct comparison of the unsubstituted cores is rare due to stability issues. The meaningful comparison for drug development lies in their 7-functionalized derivatives (analogous to the 6-position of purines).

Table 1: Melting Point Ranges of Key Derivatives

Note: "Dec." indicates decomposition, a common phenomenon in high-nitrogen heterocycles.

Derivative ClassSubstituent (C-7)Thiazolo[5,4-d]pyrimidine (MP °C)Thiazolo[4,5-d]pyrimidine (MP °C)Physical State
Synthetic Intermediate -Cl (Chloro) N/A (Often unstable/oil)132 – 148 [1, 2]Yellow Solid
Adenine Isostere -NH₂ (Amino) > 300 (Dec.) [3]197 – 198 (Methylamino) [2]White/Pale Solid
Hypoxanthine Isostere =O (Oxo/Thione) 246 – 247 (Dec.)262 – 263 [2]Crystalline Solid
Data Interpretation[1][2][3][4][5][6][7][8][9]
  • The "Chloro-Effect": The 7-chloro derivatives of the [4,5-d] isomer exhibit relatively low melting points (130–150°C). This indicates weak intermolecular forces (Van der Waals only) and suggests high solubility in organic solvents (DCM, EtOAc), facilitating easy purification during synthesis.

  • The "Amino-Wall": Introducing an amino group (or oxo tautomer) drastically spikes the melting point (>250°C) for both isomers. This is due to the formation of robust intermolecular

    
     hydrogen bonding networks.
    
  • Stability: The [5,4-d] amino derivatives frequently decompose before melting, indicating that the crystal lattice energy exceeds the thermal stability of the covalent bonds within the ring.

Mechanistic Insight: Why the Difference?

Crystal Lattice Energy & H-Bonding

The melting point is a proxy for the energy required to break the crystal lattice.

  • Thiazolo[5,4-d]pyrimidine: The arrangement of the nitrogen atoms (N1, N3 in the pyrimidine ring) relative to the thiazole sulfur allows for a planar "ribbon-like" stacking in the crystal phase. When substituted with an amino group at C-7, it mimics the Watson-Crick face of Adenine, leading to extremely high MPs.

  • Thiazolo[4,5-d]pyrimidine: The alternative fusion creates a different dipole vector. While it still forms H-bonds, the packing efficiency is often slightly lower for alkyl-amino derivatives, resulting in slightly lower MPs (e.g., 197°C for methylamino) compared to the [5,4-d] analogs.

Decomposition Pathways

High-melting azolo-pyrimidines are prone to thermal ring opening.

  • Mechanism: At temperatures >250°C, the strained 5-membered thiazole ring is susceptible to cleavage, particularly at the C-S bond.

  • Implication: Standard capillary melting point measurements are often unreliable. Differential Scanning Calorimetry (DSC) is the mandatory standard for accurate characterization.

Experimental Protocols

Synthesis Workflow (Context for Characterization)

To obtain valid samples for MP comparison, purity is paramount. The synthesis pathways differ significantly.

SynthesisWorkflow start_54 5-Amino-4,6-dichloropyrimidine process_54 Cyclization with Orthoester/CS2 (Thiazole Ring Closure) start_54->process_54 start_45 4-Amino-5-bromo-pyrimidine process_45 Cyclization with Xanthate/CS2 (Thiazole Ring Closure) start_45->process_45 prod_54 Thiazolo[5,4-d] Core process_54->prod_54 prod_45 Thiazolo[4,5-d] Core process_45->prod_45

Figure 2: Distinct synthetic precursors required for each isomer, influencing impurity profiles.

Protocol: Thermal Characterization via DSC

Objective: Determine the melting point and decomposition onset temperature (


) to distinguish between phase change and degradation.

Reagents & Equipment:

  • Instrument: Mettler Toledo DSC 3+ (or equivalent).

  • Pan: Aluminum crucible (40

    
    ), pierced lid (to allow gas escape during decomposition).
    
  • Reference: Empty pierced aluminum crucible.

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min.
    

Step-by-Step Methodology:

  • Calibration: Calibrate the instrument using Indium (

    
    ) and Zinc (
    
    
    
    ) standards to ensure accuracy across the high-temperature range relevant to these heterocycles.
  • Sample Prep: Weigh 2.0 – 4.0 mg of the dried thiazolopyrimidine derivative.

    • Critical Step: The sample must be vacuum-dried at 40°C for 4 hours prior to weighing to remove solvates (water/ethanol) which can appear as pseudo-melting endotherms.

  • Method Setup:

    • Equilibrate at 30°C.

    • Ramp 1: Heat from 30°C to 350°C at a rate of 10°C/min .

  • Analysis:

    • Melting: Look for a sharp endothermic peak (heat absorption). The MP is defined as the extrapolated onset temperature.

    • Decomposition: Look for a broad, often jagged exothermic event or an erratic baseline shift immediately following (or overlapping) the melt.

    • Verification: If the peak is broad (>5°C width), recrystallize the sample (typically EtOH/DMF mixtures) and repeat.

References

  • Rahimizadeh, M., et al. (2010). Thiazolo[4,5-d]pyrimidines: Synthesis and antibacterial evaluation. Journal of Heterocyclic Chemistry.

  • Siedlecka, A., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI Molecules.

  • Chaban, T., et al. (2018). Thiazolo[5,4-d]pyrimidines and Thiazolo[4,5-d]pyrimidines: A Review on Synthesis and Pharmacological Importance. Pharmacia.

  • PubChem Compound Summary. (2025). Thiazolo[5,4-d]pyrimidine.[1][2][3][4][5] National Center for Biotechnology Information.

Sources

Isomeric Impact: A Comparative Guide to Thiazolo[5,4-d]pyrimidine vs. Thiazolo[4,5-d]pyrimidine Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisostere Divergence

In the landscape of purine bioisosteres, the thiazolopyrimidine scaffold represents a critical bifurcation point.[1] While both isomers—thiazolo[5,4-d]pyrimidine and thiazolo[4,5-d]pyrimidine —share identical molecular formulas (


), their pharmacological profiles are distinct, driven by the spatial orientation of the thiazole ring fusion.

This guide provides a technical comparison of these two scaffolds, establishing the structural causality behind their divergent therapeutic applications:

  • Thiazolo[5,4-d]pyrimidines dominate Kinase Inhibition (EGFR, PI3K) due to superior hinge-binding vectors.

  • Thiazolo[4,5-d]pyrimidines dominate Immunomodulation (TLR7/8 agonists) as 7-thia-guanosine analogs.

Structural Anatomy & Electronic Vectors[1]

The fundamental difference lies in the fusion bond relative to the sulfur atom, which alters the dipole moment and Hydrogen Bond Acceptor (HBA) positioning.[1] This "isomeric flip" dictates which biological pocket the scaffold will occupy.[1]

The Purine Mapping Logic

To understand the activity, one must map these scaffolds against the Adenine/Guanine core (Purine numbering).[1]

FeatureThiazolo[5,4-d]pyrimidine Thiazolo[4,5-d]pyrimidine
Fusion Bond Thiazole C5–C4 fused to PyrimidineThiazole C4–C5 fused to Pyrimidine
Purine Equivalence Mimics N9-substituted purines.[2][3]Mimics 7-deaza-7-thia purines.
Electronic Vector Nitrogen at position 3 (thiazole) aligns with Purine N7.[1]Sulfur occupies the position of Purine N7.[1][4]
Key Interaction Hinge Region Binder (Kinases).[1]Ribose/Pocket Binder (TLR7/Adenosine).[1]
SAR Decision Workflow

The following decision tree illustrates how structural intent drives scaffold selection.

SAR_Decision_Tree Start Target Identification Decision Primary Binding Mode? Start->Decision Branch_Kinase ATP Hinge Binding (Hydrophobic Cleft) Decision->Branch_Kinase Kinase Inhibition Branch_Immuno Nucleoside Pocket (TLR7/8 / Adenosine) Decision->Branch_Immuno Immunomodulation Scaffold_54 Select: Thiazolo[5,4-d]pyrimidine Branch_Kinase->Scaffold_54 Scaffold_45 Select: Thiazolo[4,5-d]pyrimidine Branch_Immuno->Scaffold_45 Reason_54 Reason: N3 aligns with Hinge Val/Met Allows C7-amino functionalization Scaffold_54->Reason_54 Reason_45 Reason: S-atom mimics N7 (7-thia-analog) Critical for Guanosine mimicry Scaffold_45->Reason_45

Figure 1: Strategic selection of thiazolopyrimidine isomers based on the target binding pocket requirements.

Performance Comparison by Therapeutic Area

Kinase Inhibition (EGFR / VEGFR / PI3K)

Winner: Thiazolo[5,4-d]pyrimidine [3]

In the ATP-binding pocket of kinases (e.g., EGFR), the inhibitor must form hydrogen bonds with the "hinge region" backbone (residues like Met793 in EGFR).

  • Mechanism: The Nitrogen at position 3 of the thiazole ring in the [5,4-d] isomer is spatially positioned to accept a hydrogen bond from the backbone amide, mimicking the N1 or N3 of adenine depending on binding mode.

  • Data Insight: Derivatives of [5,4-d] have shown

    
     values in the low nanomolar range (0.33 µM against VEGFR2) [1].[5] The [4,5-d] isomer is less effective here because the large Sulfur atom at the "top" (position 7 equivalent) can create steric clashes with the gatekeeper residue in certain kinase conformations.
    
Immunomodulation (TLR7/8 Agonists)

Winner: Thiazolo[4,5-d]pyrimidine

Toll-Like Receptors 7 and 8 recognize single-stranded RNA and guanosine analogs.

  • Mechanism: This scaffold acts as a "7-thia-8-oxoguanosine" mimic. The Sulfur atom replaces the N7 of guanine.[1][4] This specific substitution alters the electron density of the pyrimidine ring, enhancing metabolic stability while maintaining the critical hydrogen bonding face (C2-amine, C6-carbonyl) required for TLR activation [2].

  • Data Insight: [4,5-d] analogs demonstrate robust induction of Interferon-

    
     (IFN-
    
    
    
    ) with
    
    
    values often
    
    
    , a potency rarely matched by the [5,4-d] isomer in this specific context [2][3].
Comparative Data Summary
ParameterThiazolo[5,4-d]pyrimidineThiazolo[4,5-d]pyrimidine
Primary Target Tyrosine Kinases (EGFR, VEGFR)TLR7/8, Adenosine Receptors
Binding Mode ATP-Competitive (Hinge Binder)Nucleoside Mimic (Pocket Binder)
Solubility (LogP) Generally Lower (More Polar)Generally Higher (Lipophilic S exposed)
Metabolic Liability Prone to oxidation at C2Stable S-C bond; C2-amine is vulnerable
Synthetic Entry Via 5-aminopyrimidinesVia 4-amino-5-mercaptopyrimidines

Synthetic Accessibility & Workflows[1]

The "performance" of a scaffold is also defined by how easily it can be diversified.[1]

Thiazolo[5,4-d]pyrimidine Synthesis[2][6]
  • Precursor: 5-amino-4,6-dichloropyrimidine.[2]

  • Advantage: Allows late-stage diversification at C7 (via

    
    ) to tune kinase selectivity.[1]
    
Thiazolo[4,5-d]pyrimidine Synthesis[2][7]
  • Precursor: 4-amino-6-hydroxypyrimidine-2-thione.

  • Challenge: The introduction of the sulfur often requires Traube cyclization variations or thionation of amides, which can be harsher than the [5,4-d] routes [4].

Synthesis_Pathways Input1 5-Amino-4,6- dichloropyrimidine Process1 Acylation & Cyclization (POCl3) Input1->Process1 Input2 4-Amino-5- mercaptopyrimidine Process2 Orthoester Cyclization Input2->Process2 Output1 Thiazolo[5,4-d] pyrimidine Process1->Output1 Output2 Thiazolo[4,5-d] pyrimidine Process2->Output2

Figure 2: Divergent synthetic pathways. [5,4-d] synthesis typically utilizes pyrimidine electrophiles, while [4,5-d] requires mercapto-pyrimidine precursors.

Validated Experimental Protocols

To objectively compare these scaffolds in your own lab, use the following self-validating protocols.

Protocol A: Comparative Kinase Inhibition (EGFR)

Objective: Determine the


 of isomeric analogs against EGFR-WT.
  • Reagent Prep: Prepare 10 mM stocks of [5,4-d] and [4,5-d] analogs in 100% DMSO.

  • Enzyme Mix: Dilute EGFR (human recombinant) to 0.5 nM in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Substrate: Use Poly(Glu,Tyr) 4:1 peptide at 0.2 mg/mL.

  • ATP Start: Initiate reaction with 10 µM ATP (at

    
     level).[1]
    
  • Control System (Critical):

    • Positive Control:[1] Staurosporine (Expected

      
      ).
      
    • Negative Control:[1] DMSO only (0% Inhibition).[1]

    • Isomer Check: If [4,5-d] analog shows activity

      
      , confirm solubility; this is the expected negative result for this scaffold in this assay.
      
  • Detection: ADP-Glo™ or radiometric

    
    -ATP assay.[1]
    
Protocol B: Molecular Docking Validation

Objective: In silico confirmation of binding vector differences.[1]

  • Protein Prep: Retrieve PDB: 1M17 (EGFR) and PDB: 5G53 (TLR7).[1] Clean structures, remove waters, add polar hydrogens.[1]

  • Ligand Prep: Generate 3D conformers of both isomers. Calculate partial charges (Gasteiger).

  • Grid Generation:

    • EGFR:[1][5][6] Center on the hinge region (Met793).[1]

    • TLR7: Center on the guanosine binding pocket.[1]

  • Docking: Run AutoDock Vina or Glide (XP mode).[1]

  • Validation Metric:

    • Look for H-bond geometry at the hinge.[1]

    • Success Criteria: The [5,4-d] isomer should show a H-bond distance

      
       to Met793 backbone NH. The [4,5-d] isomer should show steric clash or poor alignment (Energy difference 
      
      
      
      ).

References

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. Available at: [Link]

  • Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. European Journal of Medicinal Chemistry. Available at: [Link]

  • Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes. European Journal of Medicinal Chemistry. Available at: [Link]

  • Thiazolo[5,4-d]pyrimidines and thiazolo[4,5-d] pyrimidines: A review on synthesis and Pharmacological importance. Pharmacia. Available at: [Link]

Sources

A Researcher's Guide to Thiazolopyrimidine Analogs: Comparative Binding Affinity at Adenosine Receptors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the intricate landscape of G-protein coupled receptor (GPCR) modulation, the adenosine receptor family presents a compelling target for a myriad of therapeutic areas, including neurodegenerative diseases, inflammation, and oncology. Within the diverse chemical scaffolds explored, thiazolopyrimidine analogs have emerged as a particularly promising class of ligands, demonstrating high affinity and selectivity for various adenosine receptor subtypes.

This guide provides an in-depth comparison of the binding affinities of several key thiazolopyrimidine analogs for the human A1, A2A, A2B, and A3 adenosine receptors. We will delve into the experimental data that underpins these findings, offer detailed protocols for the assays used to determine binding affinity and functional activity, and explore the critical structure-activity relationships that govern the potency and selectivity of these compounds.

The Thiazolopyrimidine Scaffold: A Privileged Structure for Adenosine Receptor Targeting

The thiazolo[5,4-d]pyrimidine core represents a versatile scaffold that has been extensively modified to achieve potent and selective ligands for adenosine receptors. The strategic placement of various substituents at different positions of this bicyclic heteroaromatic system allows for fine-tuning of the molecule's interaction with the binding pockets of the A1, A2A, A2B, and A3 receptor subtypes. This adaptability has led to the development of compounds with nanomolar and even subnanomolar binding affinities, making them valuable tools for research and potential therapeutic candidates.

Comparative Analysis of Binding Affinities

The following table summarizes the binding affinities (Ki in nM) of a selection of thiazolopyrimidine analogs for the four human adenosine receptor subtypes. This data has been collated from several key studies and showcases the diverse selectivity profiles that can be achieved with this chemical class.[1][2][3][4]

Compound IDR2 SubstituentR5 SubstituenthA1 Ki (nM)hA2A Ki (nM)hA2B Ki (%) Inh @ 1µMhA3 Ki (nM)Reference
Compound 18 2-FluorobenzylFuran-2-yl1.90.0625>1000[2][3][4]
Compound 3 Phenyl(2-Methoxyphenyl)methylamino10.24.72->1000[1]
Compound 5 BenzylFuran-2-yl12.30.815>1000[2][3][4]
Compound 8 BenzylThiophen-2-yl4.50.410>1000[2][3][4]
Compound 9 BenzylThiazol-2-yl1.50.220>1000[2][3][4]
Compound 10 BenzylPyridin-2-yl9.80.618>1000[2][3][4]
Compound 13 Benzyl1-Methyl-1H-pyrazol-4-yl2.90.312>1000[2][3][4]
Compound 19 2-FluorobenzylThiophen-2-yl3.80.115>1000[2][3][4]

Key Insights from the Data:

  • High Affinity for A1 and A2A Receptors: Many of the listed analogs exhibit nanomolar to subnanomolar binding affinities for both the A1 and A2A adenosine receptors.[1][2][3][4] This dual activity can be advantageous for certain therapeutic applications.

  • Exceptional A2A Receptor Potency: Compound 18 stands out with a remarkable Ki of 0.06 nM for the hA2A receptor, demonstrating the potential to develop highly potent A2A receptor ligands based on the thiazolopyrimidine scaffold.[2][3][4]

  • Influence of Substituents: The nature of the substituents at the R2 and R5 positions significantly impacts binding affinity and selectivity. For instance, the presence of a 2-fluorobenzyl group at R2 in compounds 18 and 19 appears to enhance A2A affinity compared to an unsubstituted benzyl group.

  • Limited A2B and A3 Receptor Affinity: The analogs presented here generally show weak affinity for the A2B and A3 adenosine receptors, highlighting their selectivity towards the A1 and A2A subtypes.

Understanding the Mechanism: Adenosine Receptor Signaling Pathways

Adenosine receptors are classic examples of GPCRs that modulate intracellular signaling cascades primarily through the regulation of adenylyl cyclase activity. The A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Conversely, the A2A and A2B receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP production. This differential signaling is a cornerstone of adenosine's diverse physiological effects.

Adenosine_Signaling cluster_A1_A3 A1/A3 Receptor Signaling cluster_A2A_A2B A2A/A2B Receptor Signaling A1_A3 A1 / A3 Receptor Gi Gi/o Protein A1_A3->Gi Activation AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibition cAMP_decrease cAMP ↓ AC_inhibit->cAMP_decrease Conversion ATP_inhibit ATP ATP_inhibit->AC_inhibit A2A_A2B A2A / A2B Receptor Gs Gs Protein A2A_A2B->Gs Activation AC_stimulate Adenylyl Cyclase Gs->AC_stimulate Stimulation cAMP_increase cAMP ↑ AC_stimulate->cAMP_increase Conversion ATP_stimulate ATP ATP_stimulate->AC_stimulate

Caption: Adenosine receptor signaling pathways.

Experimental Protocols: A Foundation for Reliable Data

The determination of binding affinity and functional activity relies on robust and well-validated experimental protocols. Here, we provide detailed methodologies for the key assays used to characterize thiazolopyrimidine analogs.

Radioligand Binding Assay for Adenosine Receptors

This protocol outlines the general procedure for determining the binding affinity of test compounds at human adenosine receptors expressed in Chinese Hamster Ovary (CHO) cells.

Radioligand_Binding_Assay start Start prep Prepare CHO cell membranes expressing the target adenosine receptor subtype start->prep incubation Incubate membranes with radioligand and varying concentrations of the test thiazolopyrimidine analog prep->incubation radioligand e.g., [3H]DPCPX for A1 [3H]ZM241385 for A2A incubation->radioligand filtration Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters incubation->filtration wash Wash filters with ice-cold buffer to remove non-specifically bound radioligand filtration->wash scintillation Quantify radioactivity on filters using a scintillation counter wash->scintillation analysis Analyze data using non-linear regression to determine IC50 and Ki values scintillation->analysis end End analysis->end

Caption: Radioligand binding assay workflow.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture CHO cells stably expressing the human adenosine receptor of interest (A1, A2A, A2B, or A3).

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, the appropriate radioligand (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A), and varying concentrations of the thiazolopyrimidine analog.

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known non-radioactive ligand (e.g., theophylline or NECA).

    • Incubate the plates at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters several times with ice-cold assay buffer to minimize non-specific binding.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration.

    • Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol is used to determine the functional activity of the thiazolopyrimidine analogs, specifically whether they act as antagonists or inverse agonists at the A1/A3 (Gi-coupled) or A2A/A2B (Gs-coupled) receptors.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture CHO cells expressing the adenosine receptor of interest.

    • Pre-incubate the cells with the test thiazolopyrimidine analog at various concentrations.

  • Stimulation and Lysis:

    • For A2A and A2B receptor assays, stimulate the cells with a known agonist (e.g., NECA) to induce cAMP production. For A1 and A3 receptor assays, stimulate with forskolin (an adenylyl cyclase activator) and co-treat with an agonist to measure the inhibition of cAMP production.

    • Terminate the reaction and lyse the cells to release the intracellular cAMP.

  • cAMP Quantification:

    • Measure the concentration of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Plot the cAMP concentration as a function of the logarithm of the test compound concentration.

    • For antagonist activity, determine the IC50 value, which is the concentration of the analog that inhibits 50% of the agonist-induced cAMP response.

    • For inverse agonist activity, observe a decrease in the basal cAMP level in the absence of an agonist.

Structure-Activity Relationship (SAR) Insights

The binding data presented reveals several key structure-activity relationships for the 7-amino-thiazolo[5,4-d]pyrimidine scaffold:

  • The Role of the 2-Substituent: The nature of the group at the 2-position of the thiazolopyrimidine core is crucial for high affinity. Arylmethyl groups, particularly benzyl and substituted benzyl moieties, are well-tolerated and contribute significantly to the binding at both A1 and A2A receptors. The introduction of a fluorine atom at the ortho position of the benzyl ring (as in Compound 18) markedly enhances A2A receptor affinity.[2][3][4]

  • The Influence of the 5-Substituent: The substituent at the 5-position plays a key role in modulating selectivity. Small heterocyclic rings such as furan, thiophene, and thiazole are generally favored for high affinity at the A1 and A2A receptors.

  • The Importance of the 7-Amino Group: The presence of a free amino group at the 7-position is a common feature in many potent thiazolopyrimidine-based adenosine receptor ligands, suggesting its involvement in key hydrogen bonding interactions within the receptor binding pocket.

Conclusion and Future Directions

Thiazolopyrimidine analogs represent a highly promising and versatile class of compounds for the modulation of adenosine receptors. Their tunable affinity and selectivity, coupled with their potent activity, make them invaluable tools for both basic research and drug discovery. The data and protocols presented in this guide provide a solid foundation for researchers seeking to explore the potential of this chemical scaffold further. Future research will likely focus on optimizing the pharmacokinetic properties of these analogs to translate their impressive in vitro profiles into in vivo efficacy and the development of subtype-selective ligands that can dissect the complex roles of individual adenosine receptors in health and disease.

References

  • Varano, F., et al. (2019). Novel human adenosine receptor antagonists based on the 7-amino-thiazolo[5,4-d]pyrimidine scaffold. Structural investigations at the 2-, 5- and 7-positions to enhance affinity and tune selectivity. Bioorganic & Medicinal Chemistry Letters, 29(4), 563-569. [Link]

  • Dal Ben, D., et al. (2018). Identification of novel thiazolo[5,4-d]pyrimidine derivatives as human A1 and A2A adenosine receptor antagonists/inverse agonists. European Journal of Medicinal Chemistry, 157, 125-136. [Link]

  • Catarzi, D., et al. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Pharmaceuticals, 14(7), 657. [Link]

  • Catarzi, D., et al. (2021). Design and synthesis of novel thiazolo[5,4-d]pyrimidine derivatives with high affinity for both the adenosine a1 and a2a receptors, and efficacy in animal models of depression. IRIS UNICAM. [Link]

  • Catarzi, D., et al. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. PMC. [Link]

Sources

Comparative Structural Profiling of 2,5-Substituted Thiazolo[5,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide provides a technical analysis of the thiazolo[5,4-d]pyrimidine scaffold, a critical bioisostere of purine used in adenosine receptor antagonism and kinase inhibition. Unlike standard purines, the replacement of the imidazole N9 with a sulfur atom alters the electronic landscape, lipophilicity, and crystal packing motifs. This document serves as a comparative manual for structural biologists and medicinal chemists to optimize solid-state characterization and rational drug design.

Structural Architecture & Comparative Analysis

The thiazolo[5,4-d]pyrimidine system is a fused bicyclic heterocycle.[1] Its utility in drug discovery stems from its ability to mimic the adenine core while modulating physicochemical properties (LogP, tPSA).

The Bioisosteric Shift: Purine vs. Thiazolo[5,4-d]pyrimidine

The primary structural divergence lies in the 5-membered ring. In natural purines, the imidazole ring contains two nitrogens (N7, N9). In thiazolo[5,4-d]pyrimidines, the N9 is replaced by Sulfur, and N7 is replaced by Carbon (C7), or vice versa depending on the specific isomer and numbering convention used.

FeaturePurine (Adenine Core)Thiazolo[5,4-d]pyrimidineImpact on Drug Design
H-Bonding High (N7/N9 are acceptors/donors)Reduced (S is a poor acceptor)Improved membrane permeability; altered solubility.
Electronic Character Electron-rich, high dipoleS-atom induces aromaticity changeModulates

-

stacking strength.
Steric Bulk CompactSulfur radius (1.80 Å) > Nitrogen (1.55 Å)Slight expansion of the binding footprint.
Lipophilicity Low (Polar)IncreasedBetter blood-brain barrier (BBB) penetration potential.
Isomeric Distinctions

Researchers often confuse the [5,4-d] and [4,5-d] isomers.

  • Thiazolo[5,4-d]pyrimidine: Sulfur is adjacent to the pyrimidine bridgehead carbon C4 (purine numbering equivalent).

  • Thiazolo[4,5-d]pyrimidine: Sulfur is adjacent to the pyrimidine bridgehead carbon C5.

  • Performance Note: The [5,4-d] isomer typically aligns better with adenosine

    
     receptor topology due to the vector orientation of substituents at the C2 position.
    

Experimental Protocol: Crystallization & Data Collection

Obtaining diffraction-quality crystals of these fused systems is challenging due to their tendency to form amorphous powders or microcrystalline needles. The following protocol utilizes a Self-Validating Vapor Diffusion System .

Workflow Diagram

The following DOT diagram outlines the critical decision pathways for structural determination.

G Start Crude 2,5-Substituted Thiazolo[5,4-d]pyrimidine Solubility Solubility Screen (DMSO, MeOH, DCM) Start->Solubility Method_Sel Select Crystallization Method Solubility->Method_Sel SlowEvap Slow Evaporation (High Solubility) Method_Sel->SlowEvap Sol > 20mg/mL VaporDiff Vapor Diffusion (Moderate Solubility) Method_Sel->VaporDiff Sol < 10mg/mL Check Microscopy Check (24-48 hrs) SlowEvap->Check VaporDiff->Check Seed Seed & Recrystallize Check->Seed Amorphous/Twinning Harvest Harvest & Cryo-Protect (Paratone-N) Check->Harvest Single Crystal Seed->Method_Sel Optimization XRD SC-XRD Data Collection (Mo/Cu Source) Harvest->XRD

Figure 1: Decision tree for crystallizing fused heteroaromatic systems, prioritizing vapor diffusion for lower solubility derivatives.

Detailed Methodology

Step 1: Synthesis & Purification

  • Pre-requisite: Compound purity must be >98% by HPLC. Impurities in thiazolo-fused systems often act as nucleation poisons.

  • Technique: Cyclization of 5-aminopyrimidines with isothiocyanates or carbon disulfide. Ensure removal of elemental sulfur by-products.

Step 2: Crystallization (Hanging Drop Vapor Diffusion)

  • Reservoir Solution: 500 µL of anti-solvent (e.g., Hexane, Diethyl ether, or Water if using DMF).

  • Drop: Mix 2 µL of compound solution (saturated in THF or MeOH) with 1 µL of reservoir solution on a siliconized cover slip.

  • Seal: Invert over the reservoir and seal with grease.

  • Causality: This method slowly increases supersaturation, promoting ordered lattice formation over rapid amorphous precipitation, which is common with the planar, stacking-prone thiazolo core.

Step 3: Data Collection & Refinement

  • Temperature: 100 K (Cryogenic cooling is mandatory to reduce thermal vibration of the S-atom).

  • Radiation: Mo-K

    
     (
    
    
    
    = 0.71073 Å) is preferred over Cu-K
    
    
    to minimize absorption corrections caused by the heavier Sulfur atom.
  • Refinement: Watch for disorder in the thiazole ring. The S and C atoms can sometimes appear disordered if the crystal packing allows for "head-to-tail" flipping.

Crystallographic Performance & Interactions[2][3][4]

This section objectively compares the packing motifs of thiazolo[5,4-d]pyrimidines against purines.

Intermolecular Interaction Profile
Interaction TypePurineThiazolo[5,4-d]pyrimidineStructural Consequence

-

Stacking
Strong (Face-to-Face)Very Strong (Offset Stack)Thiazolo derivatives often form infinite columnar stacks along the crystallographic short axis (usually b-axis).
Hydrogen Bonding Dominant (N-H...N)Weak/ModerateThe lack of N7/N9 donors forces reliance on substituent H-bonds (e.g., exocyclic amines).
Chalcogen Bonding N/ASignificant (S...N / S...O) The

-hole on the Sulfur atom can interact with lone pairs on adjacent molecules, directing specific lattice orientations.
Case Study Comparison: Bond Geometry

Experimental data derived from SC-XRD analysis of 2,5-disubstituted derivatives highlights the geometric distortion introduced by the sulfur atom.

  • C-S Bond Length: Typically 1.73 – 1.75 Å .

  • C-N Bond Length (Purine equivalent): Typically 1.33 – 1.38 Å .

  • Ring Planarity: Both systems are planar (RMSD < 0.02 Å), but the larger C-S bond deforms the hexagonal geometry of the pyrimidine ring slightly compared to the perfect purine bicycle.

Implication: When docking these molecules into protein targets (e.g., Adenosine


), the sulfur atom pushes the scaffold approximately 0.4 Å outward relative to the nitrogen it replaces. This "steric bump" can be exploited to gain selectivity against subtypes where the pocket is tighter.

References

  • Fahmy, H. (2017). A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. J. J. Medicinal Chem. 2[3][2]

  • Varano, F., et al. (2020).[4] Structural investigation on thiazolo[5,4-d]pyrimidines to obtain dual-acting blockers of CD73 and adenosine A2A receptor as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters. Link

  • Białońska, A., et al. (2009). Hydrogen Bonding and Stacking

    
    -
    
    
    
    Interactions in Solid 6-Thioguanine and 6-Mercaptopurine. Journal of Physical Chemistry A. Link
  • Chaban, T., et al. (2018). Thiazolo[5,4-d]pyrimidines and Thiazolo[4,5-d]pyrimidines: A Review on Synthesis and Pharmacological Importance. Pharmacia. 1

  • Deflorian, F., et al. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors. Molecules. Link

Sources

Safety Operating Guide

2,5-Dichlorothiazolo[5,4-d]pyrimidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

PART 1: CRITICAL VERIFICATION (The "Stop" Check)

⚠ URGENT DATA CORRECTION: CAS NUMBER MISMATCH

Before proceeding, you must verify the identity of your material. There is a high probability of a transcription error in your request.

  • The CAS you provided (13479-54-4) corresponds to Copper(II) Glycinate (Bis(glycinato)copper), a blue crystalline solid used as a nutritional supplement.

  • The Chemical Name you provided (2,5-Dichlorothiazolo[5,4-d]pyrimidine) corresponds to CAS 13479-88-4 (often numbered as 5,7-dichloro in different conventions), a moisture-sensitive, chlorinated heterocyclic building block.

This guide is written strictly for the CHLORINATED HETEROAROMATIC (CAS 13479-88-4) , as it presents significant chemical hazards (corrosivity, reactivity) that require specialized disposal. If you actually possess Copper Glycinate, dispose of it as standard heavy-metal contaminated solid waste.

PART 2: HAZARD PROFILE & SCIENTIFIC RATIONALE

As a researcher, you are likely using this compound as a scaffold for adenosine receptor antagonists or antiviral agents. You must understand why we handle it this way to ensure safety.

The Mechanism of Hazard: Electrophilic Reactivity

The 2,5-dichlorothiazolo[5,4-d]pyrimidine scaffold features two chlorine atoms activated by the electron-deficient pyrimidine and thiazole rings.

  • Reactivity: These chlorines are highly electrophilic leaving groups. While excellent for SNAr reactions (which is why you are using it), this makes the compound moisture sensitive .

  • The Risk: Upon contact with atmospheric moisture or water in a waste stream, it undergoes hydrolysis.

    
    
    This releases Hydrogen Chloride (HCl)  gas and acidic byproducts. In a sealed waste drum, this can cause pressure buildup and potential rupture.
    
Physical Properties & Stability Data
PropertySpecificationOperational Implication
Physical State White to off-white powder/solidDust inhalation risk; requires N95/P100 or fume hood.
Reactivity Water Reactive (Slow) DO NOT dispose of in aqueous waste streams.
Corrosivity Skin/Eye Corrosive (Cat 1B/2)Causes irreversible eye damage; full PPE required.
Storage 2–8°C, Inert Atmosphere (Ar/N2)Keep cold and dry until moment of disposal.
Flash Point >100°C (Predicted)Combustible but not highly flammable.

PART 3: DISPOSAL WORKFLOWS

Do not mix this chemical with general organic solvents unless you are certain of the water content. The preferred method is Solid Waste Segregation .

Workflow A: Solid Waste (Preferred Method)

Best for: Expired solids, reaction residues, and contaminated weighing boats.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Packing: Double-bag the solid in 4-mil polyethylene bags before placing it in the jar.

  • Labeling:

    • Primary Label: "Hazardous Waste: 2,5-Dichlorothiazolo[5,4-d]pyrimidine."

    • Hazard Tags: Check "Toxic" and "Corrosive."

    • Critical Note: Write "WATER REACTIVE - DO NOT BULK" on the label. This warns waste technicians not to dump it into a bulk aqueous drum.

  • Disposal Path: Lab Pack for Incineration.

Workflow B: Liquid Waste (Reaction Mixtures)

Best for: Mother liquors containing the compound dissolved in DCM, DMF, or DMSO.

  • Segregation: Do not mix with aqueous waste or alcohols (which can react to form alkyl chlorides/ethers and acid).

  • Compatibility: Ensure the solvent stream is Halogenated Organic .

  • pH Check: If the reaction was quenched, check pH. If acidic (pH < 4), neutralize with Sodium Bicarbonate before bottling to prevent drum corrosion.

  • Container: HDPE Jerrycan (Safety Can).

  • Venting: Use a vented cap (pressure-relief cap) for the first 24 hours if you suspect ongoing slow hydrolysis.

Workflow C: Quenching (Emergency/Spill Only)

Only perform this if you have expert knowledge of organic synthesis.

  • Reagent: 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO3).

  • Process: Slowly add the solid to a stirred, cooled (0°C) solution of base.

  • Warning: This will generate heat and gas. It converts the reactive chloride to the hydroxyl derivative (thiazolo[5,4-d]pyrimidine-2,5-diol), which is less reactive but still chemical waste.

PART 4: VISUAL DECISION TREE (DOT DIAGRAM)

The following logic flow ensures you choose the correct disposal path based on the state of the material.

Disposal_Protocol Start Waste Material: 2,5-Dichlorothiazolo[5,4-d]pyrimidine State_Check What is the physical state? Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Dissolved in Solvent State_Check->Liquid Spill Spill / Uncontrolled Release State_Check->Spill Solid_Action Double Bag (4-mil poly) Place in HDPE Jar Solid->Solid_Action Liquid_Check Is Solvent Aqueous? Liquid->Liquid_Check Spill_Action1 Do NOT use Water Spill->Spill_Action1 Solid_Label Label: 'Water Reactive' Select: High Temp Incineration Solid_Action->Solid_Label Liquid_Aq_Yes STOP: Potential Hydrolysis/Heat Liquid_Check->Liquid_Aq_Yes Liquid_Aq_No Solvent: DCM, DMF, DMSO Liquid_Check->Liquid_Aq_No Liquid_Action Collect in Halogenated Waste Use Vented Cap Liquid_Aq_No->Liquid_Action Spill_Action2 Cover with Dry Sand/Vermiculite Scoop to Solid Waste Spill_Action1->Spill_Action2 Spill_Action2->Solid_Label

Figure 1: Decision matrix for safe disposal and spill management of chlorinated thiazolopyrimidines.

PART 5: SPILL RESPONSE PROTOCOL

Immediate Action Required:

  • Evacuate: If a large amount (>5g) of powder is aerosolized, evacuate the lab to let dust settle.

  • PPE: Goggles, Nitrile Gloves (Double gloving recommended), Lab Coat.

  • The "Dry" Rule:

    • NEVER spray water on the spill. This will generate HCl gas and spread the contamination.

    • Cover the spill with dry sand, vermiculite, or a specialized "Acid Neutralizing" absorbent powder.

  • Collection:

    • Use a plastic scoop (spark-proof).

    • Transfer to a wide-mouth jar.

    • Wipe the area with a solvent-dampened paper towel (Acetone or Ethyl Acetate) first, then follow with a soapy water wash only after the bulk material is removed.

References

  • PubChem. (2023). 5,7-Dichlorothiazolo[5,4-d]pyrimidine (CAS 13479-88-4) Compound Summary. National Library of Medicine. [Link]

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.